n,n-Dimethylpiperazine-1-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFYMWXCIWIHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351897 | |
| Record name | n,n-dimethylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-78-7 | |
| Record name | n,n-dimethylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41340-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylpiperazine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylpiperazine-1-carboxamide is a disubstituted piperazine derivative with potential applications in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and thorough characterization data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Physical Properties
This compound, with the CAS number 41340-78-7, is a tertiary amine and a carboxamide.[1] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 41340-78-7[1][2] |
| Molecular Formula | C₇H₁₅N₃O[1][2] |
| Canonical SMILES | CN(C)C(=O)N1CCNCC1[1] |
| InChI | InChI=1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3[1] |
| InChIKey | XMFYMWXCIWIHAC-UHFFFAOYSA-N[1] |
| Synonyms | 1-(Dimethylcarbamoyl)piperazine, Piperazine-1-carboxylic acid dimethylamide[2][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Boiling Point | 79-80 °C at 0.2 mmHg | [4] |
| Flash Point | 118.9 °C | Alfa Aesar |
| Density | 1.058 g/cm³ | Alfa Aesar |
| XlogP3 | -0.9 | [1] |
| Polar Surface Area | 35.6 Ų | [1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis
The primary route for the synthesis of this compound involves the reaction of piperazine with dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This is a generalized procedure based on standard organic synthesis techniques for amide bond formation.
Materials:
-
Piperazine
-
Dimethylcarbamoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of piperazine (1.0 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dimethylcarbamoyl chloride (1.0 equivalent) in dichloromethane to the cooled reaction mixture dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
A representative spectrum and peak assignments would be presented here.
¹³C NMR (Carbon NMR):
-
A representative spectrum and peak assignments would be presented here.
Mass Spectrometry (MS)
-
Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
-
Expected m/z: [M]+• at 157.12 (for EI), [M+H]+ at 158.13 (for ESI)
-
A representative mass spectrum with fragmentation analysis would be presented here.
Infrared (IR) Spectroscopy
-
A representative IR spectrum with key absorption bands identified would be presented here.
-
C=O stretch (amide): ~1640 cm⁻¹
-
C-N stretch: ~1200-1350 cm⁻¹
-
N-H stretch (secondary amine in piperazine ring): Should be absent in the product.
-
Safety Information
This compound is associated with several hazard classifications.[1]
Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | GHS07 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage[1] |
| Acute Toxicity, Inhalation | GHS07 | H332: Harmful if inhaled[1] |
Precautionary Statements: P260, P261, P264, P270, P271, P280, P301+P317, P301+P330+P331, P302+P352, P302+P361+P354, P304+P340, P305+P354+P338, P316, P317, P321, P330, P362+P364, P363, P405, and P501.[1]
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing a synthesized sample of this compound.
Caption: Logical workflow for the purification and characterization of this compound.
Conclusion
This technical guide provides a detailed summary of the chemical properties, a viable synthetic route, and the necessary analytical methods for the characterization of this compound. The compiled data and protocols are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and organic synthesis. Adherence to appropriate safety protocols is crucial when handling this compound.
References
An In-depth Technical Guide to n,n-Dimethylpiperazine-1-carboxamide (CAS Number: 41340-78-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
n,n-Dimethylpiperazine-1-carboxamide, with the CAS number 41340-78-7, is a heterocyclic organic compound featuring a piperazine core functionalized with a dimethylcarboxamide group. This molecule serves as a versatile building block in synthetic organic chemistry, particularly in the design and synthesis of more complex molecules for pharmaceutical and research applications. Its structural features, including the presence of two nitrogen atoms within the piperazine ring and the tertiary amide, impart specific chemical properties that make it a valuable intermediate. This guide provides a comprehensive overview of its known physicochemical properties, synthetic routes, and general reactivity, while also noting the current landscape of its biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 41340-78-7 | [1][2] |
| Molecular Formula | C₇H₁₅N₃O | [1][2] |
| Molecular Weight | 157.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-(Dimethylcarbamoyl)piperazine, Piperazine-1-carboxylic acid dimethylamide | [1][2] |
| Boiling Point | 79-80 °C at 0.2 mmHg | |
| Flash Point | 118.9 °C | |
| Density | 1.058 g/cm³ | |
| Appearance | White to pale yellow solid | |
| SMILES | CN(C)C(=O)N1CCNCC1 | [1][2] |
| InChIKey | XMFYMWXCIWIHAC-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
General Synthesis
This compound is typically synthesized through the reaction of piperazine with a suitable dimethylcarbamoylating agent. A common laboratory-scale synthesis involves the reaction of piperazine with dimethylcarbamoyl chloride.
Experimental Protocol: Synthesis of this compound
-
Materials: Piperazine, Dimethylcarbamoyl chloride, a suitable non-polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran), and a base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve piperazine (1 equivalent) and the base (1.1 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add dimethylcarbamoyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography or distillation under reduced pressure.
-
Reactivity
The reactivity of this compound is primarily centered around the secondary amine in the piperazine ring. The nitrogen at position 4 is a nucleophilic center and can readily react with various electrophiles.
-
Reaction with Electrophiles: The secondary amine can undergo N-alkylation, N-acylation, N-arylation, and other similar reactions. This makes it a key intermediate for introducing the dimethylcarbamoylpiperazine moiety into a larger molecular scaffold. For instance, it can be reacted with alkyl halides, acyl chlorides, or sulfonyl chlorides to form the corresponding N-substituted derivatives.
Biological Activity and Drug Development Potential
While the piperazine scaffold is a common feature in many biologically active compounds with a wide range of therapeutic applications including antipsychotic, antihistamine, anticancer, and anti-inflammatory activities, there is currently a lack of publicly available data on the specific biological activities of this compound itself.
Extensive searches of scientific literature and databases did not yield any studies detailing the biological screening, mechanism of action, or specific signaling pathway modulation by this particular compound. Its primary role appears to be that of a synthetic intermediate used in the construction of more complex, pharmacologically active molecules.
Researchers and drug development professionals may utilize this compound as a starting material to synthesize novel derivatives for screening in various biological assays. The dimethylcarboxamide moiety can influence the physicochemical properties, such as solubility and metabolic stability, of the final compounds.
Conclusion
This compound is a well-characterized organic compound with established physicochemical properties and synthetic methodologies. Its primary utility in the fields of chemical and pharmaceutical research lies in its role as a versatile building block for the synthesis of more elaborate molecular structures. The nucleophilic secondary amine of the piperazine ring allows for a wide range of chemical modifications, making it a valuable tool for medicinal chemists. While the broader class of piperazine derivatives has shown significant promise in drug discovery, further biological evaluation of this compound is required to determine its intrinsic pharmacological profile. Future research efforts could focus on the biological screening of this compound and its simple derivatives to explore any potential therapeutic applications.
References
An In-depth Technical Guide to the Molecular Structure of n,n-Dimethylpiperazine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
n,n-Dimethylpiperazine-1-carboxamide is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for this compound, alongside a discussion of the general biological significance of the broader class of piperazine carboxamides.
Molecular Structure and Identification
The fundamental identifying characteristics of this compound are summarized below.
| Identifier | Value | Reference(s) |
| CAS Number | 41340-78-7 | [2][3][4] |
| Molecular Formula | C₇H₁₅N₃O | [2][3][4] |
| IUPAC Name | This compound | [2][3] |
| SMILES | CN(C)C(=O)N1CCNCC1 | [2][3] |
| InChIKey | XMFYMWXCIWIHAC-UHFFFAOYSA-N | [2][3] |
Physicochemical and Spectroscopic Data
A collection of computed and experimentally available data for this compound is presented in the following tables.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 157.21 g/mol | [2][3][4] |
| Monoisotopic Mass | 157.121512110 Da | [2] |
| Boiling Point | 79-80 °C at 0.2 mmHg | [2] |
| Density | 1.058 g/cm³ | [2] |
| XlogP (Predicted) | -0.9 | [2] |
Spectroscopic Data
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a general and plausible method can be inferred from the synthesis of other N,N-disubstituted carboxamides, which involves the reaction of a secondary amine with a carbamoyl chloride.[5][6]
Plausible Synthetic Route: Reaction of Piperazine with Dimethylcarbamoyl Chloride
A likely synthetic pathway involves the acylation of piperazine with dimethylcarbamoyl chloride. To achieve mono-acylation and prevent the formation of the di-substituted product, a protecting group strategy or careful control of stoichiometry would be necessary. A more direct approach for the synthesis of a monosubstituted piperazine is also described in the literature.[7]
A one-pot synthesis of N,N-disubstituted carboxamides has been described, which involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base.[5]
Representative Experimental Protocol
The following is a representative, hypothetical protocol based on general methods for the synthesis of piperazine carboxamides. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions.
Objective: To synthesize this compound.
Materials:
-
Piperazine
-
Dimethylcarbamoyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred piperazine solution via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the peer-reviewed scientific literature detailing the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.
However, the piperazine carboxamide scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These activities often stem from the ability of the piperazine nitrogen atoms to interact with biological targets. Structurally related compounds have shown activities including, but not limited to:
-
Central Nervous System (CNS) Activity: Many piperazine derivatives act as ligands for various CNS receptors, including dopamine and serotonin receptors.[8]
-
Enzyme Inhibition: Piperazine-containing compounds have been investigated as inhibitors for various enzymes, such as α-glucosidase and Src/Abl kinase.[9][10]
-
Antihistaminic and Antiallergic Activity: Certain N-substituted piperazine carboxamides have been evaluated for their potential as H1 histamine receptor antagonists.[11]
-
Antiplatelet Activity: Some N-arylpiperazine derivatives have been explored as potential antiplatelet agents.
It is important to emphasize that these are general activities of the broader chemical class, and the specific biological profile of this compound remains to be elucidated through dedicated screening and pharmacological studies.
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Synthetic Workflow
Caption: A plausible workflow for the synthesis of this compound.
References
- 1. US4727143A - Method for the selective manufacture of N,N'-dimethyl piperazine - Google Patents [patents.google.com]
- 2. This compound | C7H15N3O | CID 712909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 6. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N,N-Dimethylpiperazine-1-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis routes for N,N-Dimethylpiperazine-1-carboxamide, a valuable building block in pharmaceutical research and development. The document provides a comparative analysis of direct acylation and a more robust protecting group strategy, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.
Overview of Synthetic Strategies
The synthesis of this compound (C₇H₁₅N₃O) primarily revolves around the formation of a carbamoyl bond at one of the nitrogen atoms of the piperazine ring. Two main strategies are considered: direct acylation of piperazine and a more controlled synthesis employing a protecting group.
-
Route 1: Direct Acylation. This approach involves the direct reaction of piperazine with N,N-dimethylcarbamoyl chloride. While straightforward, this method is often hampered by a lack of selectivity, leading to the formation of a significant amount of the undesired 1,4-disubstituted byproduct and consequently, a low yield of the target mono-substituted product.[1]
-
Route 2: Protecting Group Strategy. To overcome the selectivity issues of direct acylation, a multi-step approach using a protecting group for one of the piperazine nitrogens is employed. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. This strategy involves three key stages:
-
Protection: Mono-protection of piperazine to yield 1-Boc-piperazine.
-
Acylation: Reaction of 1-Boc-piperazine with N,N-dimethylcarbamoyl chloride.
-
Deprotection: Removal of the Boc group to yield the final product, this compound.
-
This guide will focus on the protecting group strategy as it offers a more reliable and higher-yielding pathway to the desired compound.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data associated with the described synthetic routes.
| Parameter | Route 1: Direct Acylation | Route 2: Protecting Group Strategy |
| Starting Materials | Piperazine, N,N-dimethylcarbamoyl chloride | 1-Boc-piperazine, N,N-dimethylcarbamoyl chloride |
| Key Steps | 1 | 3 (Protection, Acylation, Deprotection) |
| Reported Yield | Low (e.g., 13%)[1] | High (estimated >80% overall) |
| Selectivity | Poor (mixture of mono- and di-substituted products) | Excellent (selective mono-acylation) |
| Purification | Challenging separation of products | Generally straightforward |
Experimental Protocols
Route 2: Protecting Group Strategy
This route is the recommended pathway for the synthesis of this compound due to its high selectivity and yield.
Reaction: Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM dropwise to the piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine as a white solid.
Quantitative Data:
| Parameter | Value |
|---|---|
| Reactant Ratio (Piperazine:Boc₂O) | 1:1 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | >90% |
Reaction: 1-Boc-piperazine is acylated with N,N-dimethylcarbamoyl chloride in the presence of a base to form tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate.
Materials:
-
1-Boc-piperazine
-
N,N-dimethylcarbamoyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-dimethylcarbamoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate.
Quantitative Data:
| Parameter | Value |
|---|---|
| Reactant Ratio (1-Boc-piperazine:Reagent:Base) | 1 : 1.05 : 1.1 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | >90% |
Reaction: The Boc protecting group is removed from tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate under acidic conditions to yield the final product, this compound.
Materials:
-
tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using TFA):
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data:
| Parameter | Value |
|---|---|
| Reactant Ratio (Substrate:TFA) | 1 : 5-10 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% |
Visualizations of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis routes and experimental workflows.
Caption: Comparative overview of direct acylation versus the protecting group strategy.
Caption: Step-by-step workflow for the protecting group synthesis route.
References
Technical Guide: N,N-Dimethylpiperazine-1-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethylpiperazine-1-carboxamide is a chemical compound belonging to the piperazine carboxamide class. Piperazine and its derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2] This document provides a technical overview of this compound, including its chemical identity, synthesis, and a summary of its known properties.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | Piperazine-1-carboxylic acid dimethylamide, 4-(dimethylaminocarbonyl)piperazine | [3][4] |
| CAS Number | 41340-78-7 | [3][4] |
| Molecular Formula | C₇H₁₅N₃O | [3][4] |
| Molecular Weight | 157.21 g/mol | [4] |
| Appearance | Not specified in literature | |
| Boiling Point | 79-80°C at 0.2 mmHg | |
| Density | 1.058 g/cm³ |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of piperazine with N,N-dimethylcarbamoyl chloride. This reaction, however, has been reported to result in a low yield of the desired monosubstituted product due to the competing formation of the 1,4-disubstituted by-product.[4]
Experimental Protocol
The following protocol is based on literature reports for the synthesis of monosubstituted piperazines.[4]
Materials:
-
Piperazine
-
N,N-Dimethylcarbamoyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve a significant molar excess of piperazine (e.g., 5 equivalents) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add N,N-dimethylcarbamoyl chloride (1 equivalent) dissolved in dichloromethane to the piperazine solution with continuous stirring.
-
Allow the reaction to stir for one hour at room temperature.[4]
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification of the product can be performed using column chromatography or distillation.
Note: This protocol is reported to yield approximately 13% of the desired this compound.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the public domain regarding the biological activities or associated signaling pathways of this compound itself. The compound is primarily documented as a chemical intermediate.[4]
However, the broader class of piperazine derivatives is known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and effects on the central nervous system.[2] For instance, more complex molecules incorporating the N,N-dimethylpiperazine carboxamide substructure are being investigated. One such example is Cariprazine, an atypical antipsychotic, which contains a related chemical moiety.[5]
Logical Relationship of Piperazine Scaffolds in Drug Discovery
The piperazine core is a versatile scaffold in medicinal chemistry. Its modification allows for the exploration of diverse chemical spaces and biological targets.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016149401A2 - Piperazine carbamates and methods of making and using same - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. is.muni.cz [is.muni.cz]
- 5. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]
N,N-Dimethylpiperazine-1-carboxamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for N,N-Dimethylpiperazine-1-carboxamide (CAS No. 41340-78-7). It is intended for use by qualified professionals in a laboratory or research setting. The information herein is compiled from publicly available sources and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) from your supplier and adherence to all applicable institutional and regulatory guidelines.
Introduction
This compound is a chemical compound used in research and as a building block in the synthesis of various molecules.[1] Due to its potential hazards, a thorough understanding of its safety profile and proper handling procedures is crucial to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth summary of the known safety data, handling protocols, and emergency procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.[2][3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][4] |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Signal Word: Danger[2]
Hazard Pictograms:
Physical and Chemical Properties
Limited quantitative data on the physical and chemical properties of this compound is available in the public domain. The following table summarizes the known information.
| Property | Value | Source |
| CAS Number | 41340-78-7 | [1][3][5] |
| Molecular Formula | C₇H₁₅N₃O | [1][3][5] |
| Molecular Weight | 157.21 g/mol | [1][2][3][5] |
| Boiling Point | 79-80°C at 0.2 mmHg | [3] |
| Density | 1.058 g/cm³ | [3] |
Toxicological Information
Experimental Protocols and Safe Handling
Due to the lack of specific published experimental protocols for this compound, the following procedures are based on best practices for handling corrosive and acutely toxic organic compounds.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Station and Safety Shower: A readily accessible and functional eyewash station and safety shower are mandatory in the work area.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential when handling this compound. The following table outlines the minimum recommended PPE.
| Body Part | Recommended Protection |
| Eyes/Face | Chemical safety goggles and a face shield. |
| Skin | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart. |
| Respiratory | For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Handling Procedures
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]
-
Grounding: When transferring the substance, ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Spark-Proof Tools: Use non-sparking tools.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Environment: Store in a cool, dark place, away from direct sunlight.[4][5]
-
Incompatibilities: Store away from incompatible materials such as acids and strong oxidizing agents.[6]
Emergency Procedures
First Aid Measures
Immediate medical attention is required for any exposure.[6] The following first aid measures are based on the GHS classifications.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Visualizations
The following diagrams illustrate key safety and handling workflows.
References
Spectroscopic and Synthetic Profile of N,N-Dimethylpiperazine-1-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylpiperazine-1-carboxamide (CAS No: 41340-78-7), a molecule of interest in chemical synthesis and drug discovery. The guide details its known mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. Furthermore, it outlines detailed experimental protocols for its synthesis and spectroscopic analysis.
Core Molecular Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 41340-78-7 |
| Molecular Formula | C₇H₁₅N₃O |
| Molecular Weight | 157.21 g/mol [1] |
| Canonical SMILES | CN(C)C(=O)N1CCNCC1 |
Spectroscopic Data
The following sections present the mass spectrometry, predicted NMR, and predicted IR data for this compound in structured tables.
Mass Spectrometry (MS)
Mass spectrometry data indicates a primary fragmentation pattern that is characteristic of the molecule's structure.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 157 | [M]+ Molecular ion |
| 72 | Top Peak[1] |
| 56 | 2nd Highest Peak[1] |
| 42 | 3rd Highest Peak[1] |
Predicted ¹H NMR Spectroscopy
Note: The following data is predicted based on the chemical structure and typical chemical shift values. Experimental values may vary.
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 3.2 - 3.4 | t | 4H | -CH₂- (Piperazine ring, adjacent to N-CO) |
| ~ 2.8 | s | 6H | -N(CH₃)₂ (Dimethylamino group) |
| ~ 2.4 - 2.6 | t | 4H | -CH₂- (Piperazine ring, adjacent to NH) |
| ~ 1.8 - 2.2 | br s | 1H | -NH- (Piperazine ring) |
Predicted ¹³C NMR Spectroscopy
Note: The following data is predicted based on the chemical structure and typical chemical shift values. Experimental values may vary.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 165 | C=O (Carboxamide) |
| ~ 45 - 50 | -CH₂- (Piperazine ring) |
| ~ 36 | -N(CH₃)₂ (Dimethylamino group) |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3500 | Medium, Broad | N-H Stretch (Secondary amine) |
| ~ 2940, 2850 | Strong | C-H Stretch (Aliphatic) |
| ~ 1640 | Strong | C=O Stretch (Amide) |
| ~ 1450 | Medium | C-H Bend (CH₂) |
| ~ 1260 | Medium | C-N Stretch (Amide) |
| ~ 1150 | Medium | C-N Stretch (Aliphatic amine) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
This protocol describes a general one-pot synthesis adapted for this specific molecule.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve piperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Cool the solution in an ice bath and add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the flask.
-
Acylation: Slowly add dimethylcarbamoyl chloride (1 equivalent) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization: Use Electron Impact (EI) ionization, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum.
Workflow and Structural Visualization
The following diagrams illustrate the synthesis and analysis workflow and the chemical structure of this compound.
Caption: Workflow from synthesis to spectroscopic analysis.
Caption: Chemical structure of the target molecule.
References
N,N-Dimethylpiperazine-1-carboxamide: A Technical Solubility Profile
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for N,N-Dimethylpiperazine-1-carboxamide (CAS No: 41340-78-7). Due to a scarcity of publicly available quantitative solubility data for this compound, this document focuses on presenting the known physicochemical properties and provides detailed, standardized experimental protocols for determining its solubility profile.
Compound Overview
This compound is a piperazine derivative with the molecular formula C₇H₁₅N₃O.[1] It is also known by synonyms such as DMPPC and Piperazine-1-carboxylic acid dimethylamide. This compound is often utilized as a building block in chemical synthesis.[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| Molecular Formula | C₇H₁₅N₃O | PubChem[1] |
| XLogP3-AA (Computed) | -0.9 | PubChem[1] |
| Boiling Point | 79-80°C at 0.2 mmHg | Alfa Chemistry |
| Density | 1.058 g/cm³ | Alfa Chemistry |
The negative XLogP3-AA value suggests a degree of hydrophilicity, indicating potential solubility in aqueous solutions. However, experimental validation is crucial.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, the following section provides detailed methodologies for determining the solubility of this compound.
Equilibrium Solubility Method (Shake-Flask)
This method is considered the "gold standard" for determining the thermodynamic solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48, 72 hours) to confirm that the concentration is no longer changing.
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original solubility, accounting for the dilution factor.
Kinetic Solubility Method (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the apparent solubility of a large number of compounds.
Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Materials:
-
This compound
-
DMSO (for stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of detecting turbidity or light scattering (nephelometer)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Using a liquid handler or multichannel pipette, add increasing volumes of the DMSO stock solution to the wells containing the aqueous buffer. This creates a concentration gradient.
-
Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering in each well using a plate reader.
-
The solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a control (buffer with DMSO only).
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound is not extensively documented in public sources, its physicochemical properties suggest potential aqueous solubility. For researchers and drug development professionals requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for generating this critical data. The successful application of these methodologies will enable a more thorough understanding of the compound's behavior in various solvent systems, facilitating its effective use in research and development.
References
N,N-Dimethylpiperazine-1-carboxamide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylpiperazine-1-carboxamide is a key synthetic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a piperazine core with a dimethylcarboxamide moiety, offer a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, key reactions, and its application as a central scaffold in the design of biologically active molecules, with a particular focus on its role in the synthesis of G-protein-coupled receptor (GPCR) modulators.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N₃O | PubChem |
| Molecular Weight | 157.21 g/mol | PubChem |
| CAS Number | 41340-78-7 | PubChem |
| Appearance | Colorless to faint yellow liquid | Chem-Impex |
| Boiling Point | 133 °C (Lit.) | Chem-Impex |
| Density | 0.85 g/mL (Lit.) | Chem-Impex |
| Refractive Index | n20D 1.45 (Lit.) | Chem-Impex |
Synthesis of this compound
The most direct synthetic route to this compound involves the acylation of piperazine with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Piperazine
-
Dimethylcarbamoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of piperazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add triethylamine (1.1 eq).
-
To this mixture, add a solution of dimethylcarbamoyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactions of this compound as a Building Block
The utility of this compound as a synthetic building block lies in the reactivity of the secondary amine within the piperazine ring. This nitrogen atom can readily undergo N-alkylation or N-arylation reactions to introduce a wide variety of substituents, leading to a diverse library of derivatives.
N-Alkylation and N-Arylation Reactions
The secondary amine of this compound can be functionalized through various C-N bond-forming reactions, including nucleophilic substitution with alkyl halides and transition metal-catalyzed cross-coupling reactions with aryl halides.
Caption: Key reactions for functionalizing this compound.
Application in Drug Discovery: The Case of Cariprazine
A prominent example showcasing the importance of the this compound scaffold is in the synthesis of the atypical antipsychotic drug, Cariprazine.[1][2] Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist, with a preference for D₃ receptors, and also exhibits partial agonism at serotonin 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ receptors.[1]
Synthesis of a Key Cariprazine Intermediate
The synthesis of Cariprazine involves the coupling of a functionalized cyclohexylamine derivative with a piperazine intermediate that incorporates the N,N-dimethylcarboxamide moiety. A crucial step is the acylation of a substituted piperazine with N,N-dimethylcarbamoyl chloride.[1]
Table of Reaction Parameters for a Key Synthetic Step:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield | Reference |
| trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine | N,N-dimethylcarbamoyl chloride | Triethylamine | Dichloromethane | Room Temp. | High | [2] |
Experimental Protocol for a Representative Acylation Step:
Materials:
-
trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine trihydrochloride
-
N,N-dimethylcarbamoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Suspend trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine trihydrochloride in dichloromethane.
-
Add triethylamine to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C.
-
Slowly add N,N-dimethylcarbamoyl chloride to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, as monitored by an appropriate analytical method (e.g., HPLC).
-
Upon completion, perform an aqueous workup to isolate the crude product.
-
Purify the crude product by crystallization or column chromatography to yield Cariprazine.[2]
Biological Signaling Pathways Targeted by Cariprazine
The therapeutic effects of Cariprazine are mediated through its modulation of dopamine and serotonin signaling pathways in the brain. As a partial agonist, it can act as either an activator or a blocker of the receptor, depending on the concentration of the endogenous neurotransmitter.
Caption: Simplified signaling pathways modulated by Cariprazine.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its straightforward synthesis and the reactivity of its piperazine core allow for the creation of diverse chemical libraries for drug discovery. The successful development of Cariprazine underscores the potential of this scaffold in generating novel therapeutics, particularly those targeting GPCRs. This guide provides a foundational understanding for researchers and drug development professionals to leverage the synthetic potential of this compound in their research endeavors.
References
N,N-Dimethylpiperazine-1-carboxamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a ubiquitous and versatile scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and oral bioavailability. This technical guide focuses on the core structure of N,N-Dimethylpiperazine-1-carboxamide, a key building block for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of its synthesis, chemical properties, and its role as a foundational element in the development of therapeutics targeting a variety of diseases. Detailed experimental protocols for the synthesis of the core molecule and for key biological assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of the therapeutic potential of its derivatives.
Introduction to the Piperazine Scaffold
The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. Its presence in numerous FDA-approved drugs is a testament to its utility. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. The incorporation of a piperazine ring can improve a compound's polarity and basicity, which can enhance its solubility and ability to cross biological membranes.
This compound serves as a fundamental building block, presenting a stable carboxamide group at one nitrogen and a free secondary amine at the other, ripe for further chemical modification. This guide will explore the potential of this scaffold in the context of medicinal chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and for computational modeling in drug design.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 41340-78-7 | [1] |
| Molecular Formula | C₇H₁₅N₃O | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| SMILES | CN(C)C(=O)N1CCNCC1 | [1] |
| InChIKey | XMFYMWXCIWIHAC-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Generalized Experimental Protocol for Synthesis
Reaction Scheme:
Caption: Simplified CCR2 Signaling Pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Incorporating the N,N-Dimethylpiperazine-1-carboxamide Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of bioactive molecules featuring the N,N-dimethylpiperazine-1-carboxamide core structure. While direct utilization of this compound as a starting material in widely documented syntheses is limited, the formation of this moiety is a critical step in the synthesis of several important pharmaceutical compounds. This document will focus on the synthesis of Cariprazine , an atypical antipsychotic, as a prime example of the introduction of the N,N-dimethylcarboxamide functional group onto a piperazine scaffold to yield a potent bioactive molecule.
Introduction to the this compound Scaffold
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophores. The addition of an N,N-dimethylcarboxamide group to this ring can further influence a molecule's solubility, metabolic stability, and receptor binding affinity. Cariprazine, a potent dopamine D3 and D2 receptor partial agonist, exemplifies the successful incorporation of this structural feature in a modern therapeutic agent.
Application Note: Synthesis of Cariprazine
Background: Cariprazine (trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic effect is believed to be mediated through its partial agonist activity at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor, and as a partial agonist at the serotonin 5-HT1A receptor.[1] The final step in many reported syntheses of Cariprazine involves the formation of the N,N-dimethylurea moiety.
General Reaction Scheme:
The synthesis of Cariprazine typically involves the reaction of a key intermediate, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine, with a reagent that provides the N,N-dimethylcarbamoyl group. One common method utilizes dimethylcarbamoyl chloride.[2][3]
Caption: General reaction for the final step in Cariprazine synthesis.
Experimental Protocols
Protocol 1: Synthesis of Cariprazine via Acylation with Dimethylcarbamoyl Chloride
This protocol is adapted from patent literature describing the synthesis of Cariprazine.[2][3]
Materials:
-
trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine dihydrochloride
-
Dichloromethane (DCM)
-
10 wt% Sodium hydroxide (NaOH) aqueous solution
-
Dimethylcarbamoyl chloride
-
n-Heptane
Procedure:
-
To a suitable reaction vessel, add trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine dihydrochloride (1.0 eq), dichloromethane, and water.
-
Cool the mixture and add a 10 wt% aqueous solution of sodium hydroxide dropwise to basify the amine.
-
Add dimethylcarbamoyl chloride (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at 20-50°C for several hours (reaction progress can be monitored by TLC or LC-MS).
-
After the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with water three times.
-
Add n-heptane to the organic layer to induce crystallization of the product.
-
Filter the resulting solid, wash with n-heptane, and dry under vacuum to yield Cariprazine.
Data Presentation
Table 1: Summary of Reported Yields for Cariprazine Synthesis
| Reference | Reactants | Reagents/Conditions | Yield (%) | Purity (%) |
| WO2020042876A1[2] | trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine, Dimethylcarbamoyl chloride | NaOH (aq), DCM/Water, 20-50°C | 83.0 - 85.0 | >99.0 |
| EP3845523A1[3] | trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine, Dimethylcarbamoyl chloride | Diisopropylethylamine, DCM, low temperature to RT | 64.6 | 98.9 |
Mandatory Visualizations
Signaling Pathway
Cariprazine's primary mechanism of action involves the modulation of dopamine signaling pathways in the brain. As a partial agonist, it can act as either an activator or a blocker of the dopamine D2 and D3 receptors, depending on the local concentration of dopamine. This helps to stabilize dopamine neurotransmission.
Caption: Simplified Dopamine Signaling Pathway Modulated by Cariprazine.
Experimental Workflow
The following diagram outlines the key steps in the synthesis of Cariprazine as described in the protocol above.
Caption: Experimental Workflow for the Synthesis of Cariprazine.
References
Application Notes and Protocols for Piperazine Carboxamides in Drug Discovery and Development
Introduction
While specific drug discovery data for n,n-Dimethylpiperazine-1-carboxamide is limited in publicly available literature, the broader class of piperazine carboxamides represents a privileged scaffold in medicinal chemistry.[1][2][3][4] The piperazine ring is a versatile building block due to its favorable physicochemical properties, including aqueous solubility and basicity, and its ability to be readily modified at its two nitrogen atoms.[2][3][5] This allows for the precise orientation of pharmacophoric groups, leading to potent and selective interactions with various biological targets. These derivatives have been investigated for a range of therapeutic applications, including their use as anticancer and antiallergic agents.[6][7] This document provides an overview of the applications of piperazine carboxamide derivatives in these areas, complete with experimental protocols for their synthesis and biological evaluation.
I. Application Note: Piperazine Carboxamides as Anticancer Agents
Piperazine carboxamide derivatives have emerged as a promising class of compounds in oncology research. Their structural framework allows for the development of potent inhibitors of key signaling pathways involved in cancer progression, such as receptor tyrosine kinases, and cytotoxic agents that induce cell death in cancer cells.
A. EGFR Kinase Inhibitors
Background: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[8] Dysregulation of EGFR signaling, often through overexpression or mutation, is a common driver in various cancers, making it a key therapeutic target.[9] A novel series of piperazine-tethered trisubstituted thiophene-3-carboxamide selenides has been developed as potent EGFR kinase inhibitors.[8][10]
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote tumor growth. The interaction of these inhibitors with key amino acid residues in the EGFR active site leads to the suppression of cancer cell proliferation and the induction of apoptosis.[8]
Key Findings: Certain compounds within this series have demonstrated significant activity against cancer cell lines and potent inhibition of EGFR kinase.
| Compound | Cell Line | IC50 (µM) for Cytotoxicity | EGFR Kinase IC50 (nM) |
| 18i | A549 | 1.43 ± 0.08 | 42.3 |
| 17i | HCT116 | 4.82 ± 0.80 | Not Reported |
| Data sourced from Bioorganic Chemistry, 2024.[8] |
Signaling Pathway Below is a diagram illustrating the inhibition of the EGFR signaling pathway by piperazine carboxamide derivatives.
Caption: Inhibition of EGFR signaling by piperazine carboxamides.
B. Cytotoxic Benzhydrylpiperazine Carboxamides
Background: Another approach in cancer therapy is the development of cytotoxic agents that can selectively kill rapidly dividing cancer cells. Benzhydrylpiperazine carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[6][10]
Mechanism of Action: While the precise mechanism for many of these compounds is still under investigation, they are designed to induce cell death, potentially through apoptosis or other cell death pathways. Their activity is often screened against a panel of cancer cell lines to identify potent and selective compounds.
Key Findings: Thioamide derivatives of benzhydrylpiperazines, in particular, have shown significant growth inhibition.
| Compound Type | HUH-7 (Hepatocellular) | MCF-7 (Breast) | HCT-116 (Colorectal) |
| Carboxamide Derivatives | Moderate Activity | Moderate Activity | Moderate Activity |
| Thioamide Derivatives | Higher Growth Inhibition | Higher Growth Inhibition | Higher Growth Inhibition |
| Qualitative summary based on findings from the Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.[6] |
II. Application Note: Piperazine Carboxamides as Antiallergic Agents
Background: Allergic reactions are mediated by the release of histamine, which acts on histamine receptors. The histamine H1 receptor is a key player in allergic inflammation, and its blockade can alleviate allergy symptoms.[11]
Mechanism of Action: A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides has been synthesized and found to act as histamine H1 receptor antagonists.[7] These compounds competitively bind to the H1 receptor, preventing histamine from binding and activating it, thereby blocking the downstream effects that lead to allergic symptoms.[12]
Key Findings: One analog, in particular, showed notable affinity for the H1 receptor.
| Compound | Target | IC50 (nM) |
| N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | Histamine H1 Receptor | 310 |
| Data sourced from the Journal of Medicinal Chemistry, 1987.[7] |
Signaling Pathway The diagram below shows the mechanism of action for piperazine carboxamide-based H1 antihistamines.
Caption: H1 receptor antagonism by piperazine carboxamides.
III. Experimental Protocols
A. General Synthesis of N,N-disubstituted Piperazine-1-carboxamides
This protocol describes a general method for the synthesis of N,N-disubstituted piperazine-1-carboxamides from a substituted piperazine and an isocyanate.[13]
Workflow Diagram
Caption: General workflow for piperazine carboxamide synthesis.
Materials:
-
Substituted piperazine (e.g., 1-benzhydrylpiperazine)
-
Appropriate isocyanate derivative
-
Dry dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substituted piperazine (1.0 eq) in dry dichloromethane in a round-bottom flask.[13]
-
Cool the reaction flask in an ice bath to 0°C.[13]
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.[13]
-
Remove the ice bath and add the appropriate isocyanate derivative (1.0 eq) to the reaction mixture.[13]
-
Allow the reaction to stir overnight at room temperature.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and a saturated solution of ammonium chloride.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[6]
B. In Vitro Cytotoxicity Assays
This assay is used to determine cell density based on the measurement of cellular protein content.[6]
Materials:
-
Cancer cell lines (e.g., HUH-7, MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris buffer.
-
Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase.[14]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds for the desired exposure time.[14]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability and IC50 values.
C. In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
A suitable substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase buffer
-
Test compound dissolved in DMSO
-
A detection method, such as a luminescence-based kinase assay kit
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a suitable microplate, add the kinase buffer, the EGFR enzyme, and the inhibitor solution.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection reagent (e.g., a luminescence-based assay).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions should be taken when handling all chemicals and cell lines.
References
- 1. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 7. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Binding of histamine to the H1 receptor-a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
Extensive literature searches have been conducted to provide information on the use of N,N-Dimethylpiperazine-1-carboxamide as a reagent for acylation. The results of these comprehensive searches indicate that this compound is commercially available as a chemical building block but is not documented as a reagent for performing acylation reactions. Tertiary carboxamides, such as this compound, are generally stable functional groups and are not sufficiently reactive to act as acylating agents under standard conditions. Acylation reactions typically require more electrophilic acyl sources.
Therefore, this document provides a broader overview of established and reliable methods for the acylation of common nucleophiles like amines and alcohols, which are fundamental transformations in organic synthesis and drug development.
Section 1: Principles of Acylation
Acylation is a chemical transformation that introduces an acyl group (R-C=O) into a molecule. In the context of drug development and medicinal chemistry, the formation of amide and ester bonds through acylation is a cornerstone of molecular synthesis.
General Mechanism of Nucleophilic Acyl Substitution:
The most common acylation reactions proceed through a nucleophilic acyl substitution mechanism. A nucleophile (e.g., an amine or an alcohol) attacks the electrophilic carbonyl carbon of an activated acylating agent. This is followed by the departure of a leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
Section 2: Common Acylating Agents and Protocols
The choice of acylating agent and reaction conditions depends on the stability of the substrate and the desired reactivity.
Acylation using Acyl Halides
Acyl halides are highly reactive acylating agents. Reactions are often rapid and exothermic.
Protocol 1: N-Acylation of an Amine with an Acyl Chloride
This protocol describes the acylation of a primary amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.
-
Materials:
-
Primary amine (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Dissolve the primary amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the acyl chloride (1.1 equiv) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Acylation using Carboxylic Anhydrides
Carboxylic anhydrides are generally less reactive than acyl halides, making them suitable for a wider range of substrates.
Protocol 2: O-Acylation of an Alcohol with a Carboxylic Anhydride
This protocol details the esterification of a primary alcohol using a carboxylic anhydride, often catalyzed by a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Carboxylic anhydride (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DCM, add the carboxylic anhydride (1.2 equiv) and DMAP (0.1 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-12 hours).
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted anhydride and the carboxylic acid byproduct.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ester by flash column chromatography if necessary.
-
Amide Coupling using Coupling Reagents
For the formation of amide bonds from carboxylic acids and amines, particularly in peptide synthesis or with sensitive substrates, coupling reagents are employed to activate the carboxylic acid in situ.
Common Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphonium salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
Uronium salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Protocol 3: EDC/HOBt Mediated Amide Bond Formation
This protocol is a widely used method for forming amide bonds with minimal side reactions and racemization.
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (hydrochloride salt or free base) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, if using amine salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.
-
If the amine is a hydrochloride salt, add DIPEA (2.5 equiv).
-
Cool the mixture to 0 °C.
-
Add EDC (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (if the product is stable to acid), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Section 3: Data Presentation
The following tables summarize typical reaction conditions and yields for the acylation protocols described above. These are representative examples and actual results will vary based on the specific substrates used.
Table 1: Representative N-Acylation with Acyl Chlorides
| Amine Substrate | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| Benzylamine | Benzoyl chloride | TEA | DCM | 2 | 95 |
| Aniline | Acetyl chloride | Pyridine | DCM | 1 | 92 |
| Piperidine | Propionyl chloride | DIPEA | THF | 3 | 90 |
Table 2: Representative O-Acylation with Anhydrides
| Alcohol Substrate | Anhydride | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | Acetic anhydride | DMAP | DCM | 4 | 98 |
| Cyclohexanol | Propionic anhydride | DMAP | DCM | 6 | 93 |
| 1-Butanol | Isobutyric anhydride | DMAP | THF | 8 | 88 |
Table 3: Representative Amide Coupling Reactions
| Carboxylic Acid | Amine | Coupling System | Solvent | Time (h) | Yield (%) |
| Benzoic acid | Benzylamine | EDC/HOBt | DMF | 16 | 91 |
| Acetic acid | Aniline | DCC/DMAP | DCM | 12 | 85 |
| Boc-Alanine | Glycine methyl ester | HATU/DIPEA | DMF | 4 | 94 |
Section 4: Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an acylation reaction followed by workup and purification.
Caption: A typical experimental workflow for an acylation reaction.
Application Notes and Protocols for n,n-Dimethylpiperazine-1-carboxamide in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
n,n-Dimethylpiperazine-1-carboxamide is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a reactive secondary amine within the piperazine ring and a stable carboxamide moiety, allows for selective functionalization, making it a valuable building block in medicinal chemistry. This document provides detailed experimental protocols for the synthesis and subsequent reactions of this compound, with a particular focus on its application in the synthesis of antipsychotic drug intermediates.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 41340-78-7 | [1][2] |
| Molecular Formula | C₇H₁₅N₃O | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-(Dimethylcarbamoyl)piperazine, Piperazine-1-carboxylic acid dimethylamide | [1][2] |
| Appearance | Colorless to faint yellow liquid | |
| Boiling Point | 79-80 °C at 0.2 mmHg |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the acylation of piperazine with dimethylcarbamoyl chloride. This reaction is a standard method for the formation of urea derivatives from amines.
Reaction Scheme:
Materials:
-
Piperazine
-
Dimethylcarbamoyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equivalent) in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of dimethylcarbamoyl chloride (1.0 equivalent) in DCM to the cooled reaction mixture via a dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (Piperazine:Chloride:Base) | 1 : 1 : 1.1 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours |
| Typical Yield | 85 - 95% |
Protocol 2: N-Arylation of this compound for the Synthesis of a Cariprazine Intermediate
This protocol details the N-arylation of this compound with 1-bromo-2,3-dichlorobenzene, a key step in the synthesis of intermediates for the atypical antipsychotic drug Cariprazine.[3][4][5] This reaction is a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
1-bromo-2,3-dichlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium catalyst
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Toluene or other suitable anhydrous, deoxygenated solvent
-
Schlenk flask or other reaction vessel suitable for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents
Procedure:
-
To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add this compound (1.2 equivalents) and 1-bromo-2,3-dichlorobenzene (1.0 equivalent).
-
Add anhydrous, deoxygenated toluene to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(2,3-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (Amide:Aryl Halide) | 1.2 : 1 |
| Catalyst Loading (Pd(OAc)₂) | 2 mol% |
| Ligand (XPhos) | 4 mol% |
| Base | Sodium tert-butoxide (1.4 eq) |
| Solvent | Toluene |
| Reaction Temperature | 100 - 110 °C |
| Reaction Time | 8 - 12 hours |
| Typical Yield | 70 - 85% |
Application in Drug Discovery: Synthesis of Cariprazine Intermediate
This compound is a crucial intermediate in the synthesis of Cariprazine (Vraylar), an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[6][7] The synthesis involves the N-arylation of this compound as a key step to introduce the dichlorophenyl moiety found in the final drug structure.
Caption: Synthetic workflow for a Cariprazine intermediate.
Biological Context: Mechanism of Action of Cariprazine
The end-product, Cariprazine, for which this compound is an intermediate, exerts its therapeutic effects through a combination of partial agonism at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ receptors.[1][8][9][10] This modulation of key neurotransmitter systems is believed to be responsible for its efficacy in treating psychiatric disorders.[1][8]
Caption: Signaling pathway of Cariprazine.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Cariprazine - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Cariprazine Impurity 22 | 2327471-74-7 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 9. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 10. How Vraylar works: Mechanism of action explained [medicalnewstoday.com]
Application Notes & Protocols: Carbamoylation of Primary Amines using N,N-Dimethylpiperazine-1-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,N-Dimethylpiperazine-1-carboxamide is a versatile chemical intermediate that can be employed as a carbamoylating agent for the synthesis of substituted ureas. The urea functional group is a critical pharmacophore found in numerous clinically approved drugs and biologically active molecules.[1][2] Traditional methods for urea synthesis often involve hazardous reagents like phosgene or isocyanates.[1] The use of this compound offers a potentially safer alternative for introducing a dimethylcarbamoyl moiety to primary amines, leading to the formation of 1,1-dimethyl-3-substituted ureas. This reaction, proceeding via aminolysis or transamidation, involves the nucleophilic attack of a primary amine on the carbonyl group of the carboxamide, leading to the displacement of the piperazine ring. While transamidation reactions can be challenging, they can be facilitated under appropriate thermal conditions or with catalysis.[3]
These application notes provide a general framework and a representative protocol for the reaction of this compound with various primary amines. The resulting N,N-dimethyl-N'-substituted ureas are valuable scaffolds in medicinal chemistry and drug discovery.
Reaction Principle and Applications
The core reaction involves the conversion of a primary amine (R-NH₂) into a trisubstituted urea by utilizing this compound as a dimethylcarbamoyl donor. The piperazine moiety serves as a leaving group.
General Reaction Scheme:
Caption: General reaction of a primary amine with this compound.
Key Applications:
-
Drug Discovery: Synthesis of novel urea-based compounds for screening as enzyme inhibitors, receptor modulators, or other therapeutic agents.
-
Lead Optimization: Modification of existing pharmacophores by introducing a dimethylcarbamoyl group to modulate properties like solubility, metabolic stability, and target binding.
-
Combinatorial Chemistry: Generation of focused libraries of substituted ureas for high-throughput screening.
Experimental Data (Representative)
The following table summarizes representative data for the reaction of this compound with various primary amines under standardized conditions. Note: This data is illustrative and based on typical outcomes for aminolysis/transamidation reactions, as specific literature for this exact transformation is limited.
| Entry | Primary Amine (R-NH₂) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Toluene | 110 | 24 | 65 |
| 2 | Aniline | Xylene | 140 | 24 | 55 |
| 3 | Cyclohexylamine | DMF | 120 | 18 | 70 |
| 4 | n-Butylamine | Dioxane | 100 | 36 | 60 |
| 5 | 4-Methoxybenzylamine | Toluene | 110 | 20 | 68 |
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 1-benzyl-3,3-dimethylurea as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 1.57 g, 10 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (e.g., 50 mL) to the flask. Stir the solution and add benzylamine (e.g., 1.18 g, 11 mmol) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove unreacted amines and the piperazine byproduct.
-
Wash the organic layer with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-benzyl-3,3-dimethylurea.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualized Workflows and Pathways
Caption: A typical experimental workflow for the synthesis of substituted ureas.
Caption: A plausible mechanistic pathway for the carbamoylation reaction.
References
Application Notes: N,N-Dimethylpiperazine-1-carboxamide in the Synthesis of CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 2 (CCR2) plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, has made it a significant target for therapeutic intervention.[1] Antagonists of CCR2 can block the downstream signaling pathways initiated by the binding of its primary ligand, CCL2 (monocyte chemoattractant protein-1), thereby mitigating the inflammatory response.[2] This document provides detailed application notes and protocols for the synthesis and evaluation of CCR2 antagonists derived from an N,N-Dimethylpiperazine-1-carboxamide scaffold.
The piperazine core is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with various biological targets.[3] Specifically, the N-aryl piperazine-1-carboxamide series has been identified as a promising class of potent and orally bioavailable CCR2 antagonists.[4][5] While the specific use of this compound as a starting material is not extensively documented, its structural motif is central to many potent CCR2 inhibitors. The protocols outlined below are based on established synthetic routes for analogous compounds and provide a framework for the development of novel CCR2 antagonists.
CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand, CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events, primarily through the Gαi subunit, which inhibits adenylyl cyclase and activates phospholipase C (PLC). The activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). These signaling events ultimately culminate in cellular responses such as chemotaxis, proliferation, and survival.[2][6][7]
Caption: CCR2 Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
I. Synthesis of a Representative CCR2 Antagonist
This protocol describes a general method for the synthesis of a CCR2 antagonist based on the N-aryl piperazine-1-carboxamide scaffold, adaptable for derivatives of this compound. The synthesis involves a key amide coupling step.
Caption: General Synthetic Workflow for CCR2 Antagonists.
Materials:
-
N,N-Dimethylpiperazine
-
A suitable aryl isocyanate or aryl carboxylic acid (e.g., 3,4-dichlorophenyl isocyanate)
-
Coupling agents (for carboxylic acid): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Reagents for workup and purification: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography, ethyl acetate, hexanes.
Procedure: Amide coupling with an Aryl Isocyanate
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-Dimethylpiperazine (1.0 eq) in anhydrous DCM (0.1 M).
-
Addition of Isocyanate: To the stirred solution, add the selected aryl isocyanate (e.g., 3,4-dichlorophenyl isocyanate) (1.05 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Procedure: Amide coupling with a Carboxylic Acid
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the aryl carboxylic acid (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-30 minutes.
-
Addition of Amine: Add a solution of N,N-Dimethylpiperazine (1.2 eq) in DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify and characterize the final product as described in the isocyanate procedure.
II. Biological Evaluation: In Vitro Chemotaxis Assay
This assay measures the ability of a synthesized compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytic cell line)
-
Recombinant human CCL2
-
Synthesized CCR2 antagonist
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Transwell inserts (e.g., 5 µm pore size for 24-well plates)
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Culture THP-1 cells according to standard protocols. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
In the lower chambers of the 24-well plate, add assay medium containing CCL2 at a concentration known to induce maximal chemotaxis (e.g., 10 ng/mL).
-
In separate wells, add varying concentrations of the synthesized CCR2 antagonist to the CCL2-containing medium. Include a vehicle control (e.g., DMSO).
-
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Place the Transwell inserts into the wells of the 24-well plate and incubate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add a cell viability dye such as Calcein-AM and incubate as per the manufacturer's instructions.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the CCL2-induced cell migration.
Data Presentation
The potency of newly synthesized CCR2 antagonists is typically reported as IC₅₀ values from in vitro functional assays. The following table provides a template for presenting such data.
| Compound ID | Structure | CCR2 Chemotaxis IC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) |
| Lead Compound 1 | [Insert 2D Structure] | 5.2 | > 50 |
| Analog 1.1 | [Insert 2D Structure] | 15.8 | > 50 |
| Analog 1.2 | [Insert 2D Structure] | 2.1 | > 50 |
| Reference Cmpd | [Insert 2D Structure] | 8.5 | > 50 |
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel CCR2 antagonists. The provided protocols offer a general framework for the chemical synthesis and biological evaluation of these compounds. Successful development of potent and selective CCR2 antagonists holds significant promise for the treatment of a wide range of inflammatory and autoimmune diseases. Further optimization of the lead compounds through structure-activity relationship (SAR) studies can lead to the identification of clinical candidates with improved efficacy and safety profiles.
References
- 1. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zinc.5z.com [zinc.5z.com]
- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
Application Notes and Protocols for the Scalable Synthesis of N,N-Dimethylpiperazine-1-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide range of biological activities, including antiviral, anticancer, antidepressant, and antihistamine effects.[1][2] The N,N-dimethylpiperazine-1-carboxamide scaffold is a versatile starting material for the creation of diverse chemical libraries for drug discovery. The presence of a secondary amine in the piperazine ring offers a reactive handle for various chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
These application notes provide detailed, scalable protocols for the synthesis of a variety of derivatives from this compound. The methodologies described herein focus on three key classes of reactions: N-acylation, N-sulfonylation, and N-alkylation, enabling the generation of a library of compounds for screening and lead optimization.
General Synthetic Strategies
The primary synthetic route for derivatizing this compound involves the reaction of the secondary amine at the 4-position of the piperazine ring with various electrophiles. This approach allows for the introduction of a wide array of functional groups, thereby modulating the physicochemical and pharmacological properties of the parent molecule.
I. N-Acylation of this compound
N-acylation is a robust method for introducing acyl groups to the piperazine nitrogen. This is typically achieved by reacting this compound with an acyl chloride or acid anhydride in the presence of a base to neutralize the generated acid.
Experimental Protocol: Synthesis of 4-Acetyl-N,N-dimethylpiperazine-1-carboxamide
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 4-acetyl-N,N-dimethylpiperazine-1-carboxamide.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of this compound.
II. N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's solubility and cell permeability. The reaction is typically performed with a sulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N,N-Dimethyl-4-(phenylsulfonyl)piperazine-1-carboxamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield N,N-dimethyl-4-(phenylsulfonyl)piperazine-1-carboxamide.
Experimental Workflow: N-Sulfonylation
References
Application Notes and Protocols: Use of n,n-Dimethylpiperazine-1-carboxamide in Solid-Phase Synthesis
A thorough review of scientific literature and chemical databases indicates that there are no established or documented applications of n,n-Dimethylpiperazine-1-carboxamide as a reagent in solid-phase synthesis.
Extensive searches of chemical suppliers, patent databases, and scientific publications did not yield any protocols, application notes, or experimental data detailing the use of this compound as a coupling agent, additive, or in any other capacity within standard solid-phase synthesis workflows, such as solid-phase peptide synthesis (SPPS).
The available information on this compound is primarily limited to its role as a chemical intermediate or building block in the solution-phase synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. For instance, patent literature describes its use as a reactant in the synthesis of various heterocyclic compounds and kinase inhibitors. However, these applications do not involve its use as a functional reagent to facilitate the coupling of monomers onto a solid support.
Given the absence of any data or established methodologies for the use of this compound in solid-phase synthesis, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations. The creation of such content would be speculative and not based on validated scientific information.
Researchers and professionals in drug development seeking reagents for solid-phase synthesis are advised to consult literature for well-established coupling agents (e.g., carbodiimides like DCC and DIC, phosphonium salts like PyBOP, and uronium salts like HBTU and HATU), additives (e.g., HOBt and HOAt), and protocols that have been extensively validated and documented in the field.
Application Note: Analytical Strategies for Monitoring the Synthesis of n,n-Dimethylpiperazine-1-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction n,n-Dimethylpiperazine-1-carboxamide is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for various therapeutic applications.[1] Precise monitoring of synthesis reactions is crucial in drug development and manufacturing to ensure reaction completion, identify byproducts, and optimize yield and purity. In-situ and offline analytical techniques provide real-time or near-real-time data on the consumption of reactants and the formation of products and intermediates.[2][3] This document outlines detailed protocols for monitoring the synthesis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
For the context of these protocols, we will consider a common synthetic route for amide/urea formation: the reaction of 1-Methylpiperazine with Dimethylcarbamoyl Chloride in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl byproduct.
Reaction Scheme: 1-Methylpiperazine + Dimethylcarbamoyl Chloride --(Triethylamine, Solvent)--> this compound + Triethylamine HCl
General Analytical Workflow
The overall process for monitoring the reaction involves several key steps, from sampling to final data analysis.
Caption: General workflow for monitoring chemical reactions.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust technique for monitoring the progress of many organic reactions by separating and quantifying the components of the reaction mixture over time. For piperazine-containing compounds, reversed-phase HPLC is commonly employed.[4]
Experimental Protocol
-
Reaction Sampling: At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (approx. 50 µL) from the vigorously stirred reaction mixture.
-
Quenching & Preparation: Immediately quench the reaction by diluting the aliquot into 950 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to create a 1:20 dilution. This stops the reaction and prepares the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]
-
Injection: Inject 10 µL of the filtered sample into the HPLC system.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| Instrument | Agilent 1260 Infinity II or similar HPLC system with a Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes; hold at 95% B for 2 minutes; return to 5% B over 1 minute; re-equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm |
| Injection Volume | 10 µL |
Expected Data
By monitoring the peak areas of reactants and the product, a reaction profile can be generated. The disappearance of 1-Methylpiperazine and Dimethylcarbamoyl Chloride and the appearance of this compound can be tracked.
| Compound | Expected Retention Time (min) | Key Characteristics |
| 1-Methylpiperazine | ~2.5 | Early eluting, highly polar |
| Dimethylcarbamoyl Chloride | ~8.0 | May be unstable; monitor for hydrolysis byproduct |
| This compound | ~5.5 | Product peak, should grow over time |
| Triethylamine | ~3.0 | Base, should remain relatively constant |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for confirming the identity of the product via its mass spectrum and for detecting volatile impurities.[6]
Experimental Protocol
-
Reaction Sampling: At each time point, withdraw a 50 µL aliquot from the reaction.
-
Work-up & Extraction: Quench the aliquot in 1 mL of saturated sodium bicarbonate solution. Extract the organic components with 1 mL of Dichloromethane (DCM). Vortex thoroughly and allow the layers to separate.
-
Preparation: Carefully transfer the bottom organic (DCM) layer to a new vial. If necessary, dry the organic layer with a small amount of anhydrous sodium sulfate.
-
Dilution: Dilute the DCM extract 1:10 with fresh DCM in a GC vial.
-
Injection: Inject 1 µL of the diluted sample into the GC-MS.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| Instrument | Agilent 8890 GC with 5977B MS or similar |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 20:1 ratio) |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Expected Data
The total ion chromatogram (TIC) will show peaks for each volatile component. The mass spectrum of each peak can be used for positive identification.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 1-Methylpiperazine | ~4.1 | 100 (M+), 85, 70, 56, 42 |
| Dimethylcarbamoyl Chloride | ~5.2 | 107 (M+), 72, 63, 44 |
| This compound | ~9.8 | 157 (M+), 113, 86, 72, 57 [7] |
In-situ ¹H NMR Spectroscopy
NMR spectroscopy is a highly effective method for real-time, non-invasive reaction monitoring, providing detailed structural information about all species in the reaction mixture simultaneously.[8]
Experimental Protocol
-
Reaction Setup: The reaction is performed directly in an NMR tube.
-
Reagent Preparation: In a vial, dissolve 1-Methylpiperazine (1 equivalent) and Triethylamine (1.1 equivalents) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Initiation: Transfer the solution to an NMR tube. Acquire an initial spectrum (t=0). Add Dimethylcarbamoyl Chloride (1 equivalent) directly to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes).
-
Data Acquisition: Collect a series of ¹H NMR spectra over the course of the reaction.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| Instrument | Bruker Avance 400 MHz (or higher) NMR spectrometer |
| Solvent | CDCl₃ or DMSO-d₆ |
| Temperature | 25 °C (or the reaction temperature) |
| Experiment | Standard 1D ¹H acquisition |
| Acquisition | 8 scans, 2-second relaxation delay |
Expected Data
The reaction can be monitored by observing the disappearance of the reactant peaks and the simultaneous appearance of the product peaks. Integration of these peaks allows for the quantification of each species over time.
Caption: Conceptual diagram of NMR reaction monitoring.
| Compound | Key ¹H NMR Signal (CDCl₃, δ ppm) | Multiplicity | Protons | Change Over Time |
| 1-Methylpiperazine | ~2.5 | t | -CH₂-N(Me)-CH₂- | Disappears |
| Dimethylcarbamoyl Chloride | ~3.1 | s | -N(CH₃)₂ | Disappears |
| This compound | ~3.4 | t | -CH₂-N(C=O)- | Appears |
| This compound | ~2.8 | s | -N(CH₃)₂ | Appears |
| This compound | ~2.4 | t | -CH₂-N(Me)- | Appears |
Summary The choice of analytical method depends on the specific requirements of the monitoring task. HPLC-UV offers a robust and widely available method for quantitative analysis of reaction progress. GC-MS provides excellent separation for volatile components and definitive identification through mass fragmentation patterns.[7] In-situ NMR spectroscopy offers the most detailed, real-time insight into the reaction mixture without the need for sampling or work-up, making it ideal for mechanistic and kinetic studies.[9] For optimal process control and understanding, a combination of these techniques is often employed.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. mt.com [mt.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis - Analytice [analytice.com]
- 7. This compound | C7H15N3O | CID 712909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Troubleshooting & Optimization
Technical Support Center: n,n-Dimethylpiperazine-1-carboxamide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of reactions involving n,n-Dimethylpiperazine-1-carboxamide. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low yield in my this compound synthesis. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction may require specific temperature control to proceed efficiently without promoting side reactions.
-
Poor Quality of Reagents: The purity of piperazine and dimethylcarbamoyl chloride is crucial. Degradation of reagents, especially due to moisture, can significantly lower the yield.
-
Incorrect Stoichiometry: The molar ratios of the reactants and base are critical. An inappropriate ratio can lead to incomplete reaction or the formation of by-products.
-
Presence of Moisture: Anhydrous conditions are essential. Any moisture can lead to the hydrolysis of dimethylcarbamoyl chloride, preventing the formation of the desired product.
-
Formation of By-products: The primary side reaction is the formation of the disubstituted product, 1,4-bis(dimethylcarbamoyl)piperazine.
Q2: How can I minimize the formation of the disubstituted by-product, 1,4-bis(dimethylcarbamoyl)piperazine?
A2: Minimizing the formation of the disubstituted by-product is key to improving the yield of the desired monosubstituted product. Here are some strategies:
-
Control Stoichiometry: Use a slight excess of piperazine relative to dimethylcarbamoyl chloride. This will favor the monosubstitution reaction. A molar ratio of 1.2 to 1.5 equivalents of piperazine to 1 equivalent of dimethylcarbamoyl chloride is a good starting point.
-
Slow Addition of Reagent: Add the dimethylcarbamoyl chloride solution dropwise to the piperazine solution at a controlled temperature. This helps to maintain a low concentration of the acylating agent, reducing the likelihood of a second reaction on the already substituted piperazine.
-
Use of a Suitable Base: Employ a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid formed during the reaction. The base should be added in at least a stoichiometric amount equivalent to the dimethylcarbamoyl chloride.
Q3: What are the recommended solvents and temperatures for this reaction?
A3: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure the solvent is anhydrous to prevent hydrolysis of the dimethylcarbamoyl chloride.
-
Temperature: It is generally recommended to start the reaction at a low temperature (e.g., 0 °C) during the addition of dimethylcarbamoyl chloride to control the initial exothermic reaction. After the addition is complete, the reaction mixture can be allowed to warm to room temperature and stirred for several hours to ensure completion.
Q4: My product is difficult to purify. What are some recommended purification techniques?
A4: Purification can be challenging due to the basic nature of the product and the potential for closely related by-products.
-
Extraction: After the reaction is complete, a standard work-up involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.
-
Column Chromatography: If the crude product contains significant impurities, purification by flash column chromatography on silica gel is often effective. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be used to separate the desired product from starting materials and by-products.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from piperazine and dimethylcarbamoyl chloride.
Materials:
-
Piperazine
-
Dimethylcarbamoyl chloride
-
Triethylamine (or Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
In a separate flask, prepare a solution of dimethylcarbamoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the dimethylcarbamoyl chloride solution dropwise to the cooled piperazine solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time. - Gently warm the reaction mixture after the initial addition. |
| Poor quality of reagents | - Use freshly opened or purified reagents. - Ensure piperazine is anhydrous. - Verify the concentration of dimethylcarbamoyl chloride. | |
| Presence of moisture | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. | |
| Formation of Multiple Products | Incorrect stoichiometry | - Carefully measure the molar ratios of reactants. - Use a slight excess of piperazine. |
| Reaction temperature too high | - Maintain a low temperature during the addition of dimethylcarbamoyl chloride. | |
| Product Difficult to Purify | Presence of closely related by-products | - Optimize reaction conditions to minimize side product formation. - Utilize high-performance column chromatography. |
| Oily or non-crystalline crude product | - Attempt trituration with a non-polar solvent to induce crystallization. - Consider converting the product to a salt for easier handling and purification. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: N,N-Dimethylpiperazine-1-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-Dimethylpiperazine-1-carboxamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most prevalent side product in the synthesis of this compound is the disubstituted byproduct, N,N,N',N'-tetramethylpiperazine-1,4-dicarboxamide . This occurs when both nitrogen atoms of the piperazine ring react with the dimethylcarbamoyl chloride reactant. Other potential impurities include unreacted starting materials, such as piperazine, and hydrolysis products if water is present in the reaction mixture.
Q2: How can I minimize the formation of the disubstituted side product?
A2: Formation of the disubstituted byproduct can be minimized through several strategies that modulate the reactivity of the piperazine nitrogens:
-
Control of Stoichiometry: Using a molar excess of piperazine relative to dimethylcarbamoyl chloride can favor monosubstitution. However, this requires subsequent removal of the unreacted piperazine.
-
Use of a Protecting Group: A common and effective strategy is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens. This ensures that the reaction can only occur at the unprotected nitrogen. The Boc group can then be removed in a subsequent deprotection step.
-
Protonation: One of the nitrogen atoms of piperazine can be protonated to reduce its nucleophilicity, thereby favoring reaction at the unprotonated nitrogen. This can be achieved by using a piperazine salt, such as piperazine monohydrochloride, as the starting material.
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common techniques are:
-
Recrystallization: This is an effective method for removing the less soluble disubstituted byproduct. The selection of an appropriate solvent system is crucial for efficient separation.
-
Flash Column Chromatography: This technique is highly effective for separating the desired monosubstituted product from the disubstituted byproduct and other impurities, especially on a smaller to medium scale.
-
Acid-Base Extraction: This can be used to remove unreacted piperazine. By acidifying the reaction mixture, the basic piperazine and the desired product will be protonated and move to the aqueous phase, while non-basic impurities remain in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Significant formation of the disubstituted byproduct. | 1. Modify Reactant Stoichiometry: Increase the molar ratio of piperazine to dimethylcarbamoyl chloride. 2. Employ a Protecting Group Strategy: Synthesize the target compound via an N-Boc-piperazine intermediate. This is a highly effective method to prevent disubstitution. |
| Incomplete Reaction. | 1. Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion. 2. Increase Reaction Temperature: Gently heating the reaction mixture may improve the reaction rate, but should be done cautiously to avoid decomposition. |
| Loss of Product During Work-up. | 1. Optimize Extraction pH: Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) during the extraction of the final product to minimize its solubility in the aqueous layer. 2. Thorough Extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. |
Issue 2: Presence of N,N,N',N'-tetramethylpiperazine-1,4-dicarboxamide Impurity in the Final Product
| Possible Cause | Troubleshooting Step |
| Inefficient removal of the disubstituted byproduct. | 1. Optimize Recrystallization: Experiment with different solvent systems to find one that provides a significant solubility difference between the mono- and di-substituted products. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) can be effective. 2. Implement Flash Column Chromatography: If recrystallization is ineffective, flash chromatography on silica gel is a reliable method for separation. |
| Reaction conditions favoring disubstitution. | 1. Re-evaluate Synthesis Strategy: Consider using N-Boc-piperazine as the starting material to completely avoid the formation of the disubstituted byproduct. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Boc-piperazine
This two-step protocol is designed to minimize the formation of the disubstituted byproduct.
Step 1: Synthesis of tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate
-
Dissolve N-Boc-piperazine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylcarbamoyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it successively with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an eluent system such as ethyl acetate/hexanes.
Step 2: Deprotection of tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate
-
Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), at 0 °C.[1][2][3]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.[1][2]
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH or K2CO3) to a pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate to yield the final product, this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The separation can be guided by TLC analysis of the crude mixture to determine an appropriate solvent system. The less polar disubstituted byproduct will typically elute before the more polar monosubstituted product.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of N,N-Dimethylpiperazine-1-carboxamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N,N-Dimethylpiperazine-1-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities can include unreacted starting materials such as piperazine and dimethylcarbamoyl chloride, byproducts like N,N,N',N'-tetramethylurea (from the hydrolysis of dimethylcarbamoyl chloride), and salts formed from the base used in the reaction (e.g., triethylammonium chloride if triethylamine is used).[1][2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity and to determine appropriate solvent systems for column chromatography.
Q4: What is a suitable solvent system for the recrystallization of this compound?
Q5: What are the recommended storage conditions for purified this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[3][4]
Troubleshooting Guides
Low Purity After Initial Work-up
Problem: The crude product shows multiple spots on TLC or several peaks in HPLC analysis after initial extraction and solvent removal.
Column Chromatography Issues
Problem: Poor separation of the product from impurities during column chromatography.
| Issue | Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | Impurities have similar polarity to the product. | - Optimize the mobile phase. A gradient elution may be necessary. - Try a different stationary phase (e.g., alumina instead of silica gel). |
| Product Streaking on the Column | Product is too polar for the solvent system or is interacting strongly with the stationary phase. | - Increase the polarity of the eluent. - Add a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent. |
| Low Recovery from the Column | Product is irreversibly adsorbed onto the stationary phase. | - Use a more polar eluent to wash the column. - Consider deactivating the silica gel with a small amount of water or triethylamine before loading the sample. |
Recrystallization Challenges
Problem: Difficulty in obtaining crystals or improving purity through recrystallization.
| Issue | Potential Cause | Troubleshooting Steps |
| Product Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | - Lower the temperature at which the solution is saturated. - Use a lower boiling point solvent. - Add the anti-solvent more slowly at a lower temperature. |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation is slow. | - Concentrate the solution further. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure product. - Cool the solution to a lower temperature for an extended period. |
| Poor Purity Improvement | The impurities have similar solubility to the product in the chosen solvent system. | - Try a different solvent or solvent mixture. - Perform a second recrystallization. - Consider a preliminary purification step like acid-base extraction to remove impurities with different functionalities. |
Experimental Protocols
General Protocol for Column Chromatography
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common choice.
-
Eluent Selection: Use TLC to determine a suitable solvent system. A good system will give the product an Rf value of approximately 0.3-0.4. Common eluents for amides include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and pour it into the column. Allow it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.
-
Elution: Start with the determined eluent and gradually increase the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor their composition by TLC or HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
General Protocol for Purity Analysis by HPLC
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm for the amide bond) or mass spectrometry.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the product in the mobile phase or a suitable solvent.
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the column.
-
Analysis: The purity is determined by the relative area of the product peak compared to the total area of all peaks.
Disclaimer: These are general guidelines and may require optimization for your specific reaction and impurity profile. Always perform small-scale trials to determine the best conditions before proceeding with the bulk of your material.
References
Overcoming solubility issues with n,n-Dimethylpiperazine-1-carboxamide
Welcome to the technical support center for n,n-Dimethylpiperazine-1-carboxamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in effective troubleshooting. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H15N3O | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| CAS Number | 41340-78-7 | [1][2][3] |
| Appearance | Not specified, likely a solid or liquid | |
| Boiling Point | 79-80°C at 0.2 mmHg | [3] |
| Density | 1.058 g/cm³ | [3] |
Q2: I am having trouble dissolving this compound. What are some recommended solvents?
Q3: My this compound has precipitated out of solution. What can I do?
A3: Precipitation can occur due to a variety of factors, including changes in temperature, solvent evaporation, or reaching the solubility limit. To redissolve the compound, you can try gentle heating and agitation (sonication can be effective). If the compound has precipitated from a mixed solvent system, adjusting the solvent ratio may help. If precipitation persists, it may be necessary to choose a different solvent or a co-solvent system.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Testing
If you are unsure of the best solvent for your experiment, a systematic solubility test is recommended. The following workflow can be used:
Caption: A workflow for systematically testing the solubility of the compound.
Enhancing Solubility
If initial tests show poor solubility in common solvents, the following techniques can be employed:
| Technique | Description | Considerations |
| Heating | Gently warming the solvent can significantly increase the solubility of many organic compounds. | Be cautious of compound degradation at higher temperatures. Use a water bath for controlled heating. |
| Sonication | Using an ultrasonic bath can help break up solid particles and enhance dissolution. | This method is generally safe for most compounds and can be very effective. |
| Co-solvents | Using a mixture of two or more miscible solvents can often dissolve a compound that is insoluble in either solvent alone. | The ratio of the co-solvents is critical and may require optimization. |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the solution can dramatically alter solubility. Given the piperazine moiety, this compound is likely basic and may be more soluble in acidic conditions. | Ensure that pH changes are compatible with your experimental conditions and the stability of the compound. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To determine the most suitable solvent for this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, dimethylformamide)
-
Small vials or test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into each vial.
-
Add a small, measured volume of a single solvent to the first vial (e.g., 100 µL).
-
Vortex the vial for 30-60 seconds.
-
Visually inspect for complete dissolution.
-
If the compound has not dissolved, add another measured volume of the solvent and repeat the vortexing and inspection.
-
Continue adding solvent in a stepwise manner until the compound dissolves or a practical volume limit is reached.
-
Record the approximate solubility in terms of mg/mL.
-
Repeat the process for each of the selected solvents.
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound
-
Chosen solvent from Protocol 1
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration.
-
Carefully weigh out the compound and transfer it to the volumetric flask.
-
Add approximately half of the final volume of the chosen solvent to the flask.
-
Agitate the flask to dissolve the compound. A magnetic stirrer or sonicator can be used to aid dissolution. Gentle warming may also be applied if necessary.
-
Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Store the stock solution under appropriate conditions (e.g., protected from light, at a specific temperature).[4][5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process when encountering solubility issues during an experimental setup.
Caption: A logical diagram for addressing insolubility during an experiment.
References
n,n-Dimethylpiperazine-1-carboxamide stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of n,n-Dimethylpiperazine-1-carboxamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which includes a tertiary amide and a piperazine ring, this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation. Thermal degradation may also occur under high-temperature conditions.[1][2][3][4][5][6][7][8]
-
Hydrolysis: The tertiary amide bond can be cleaved under acidic or basic conditions to yield piperazine-1-carboxylic acid and dimethylamine. This reaction is typically slow at neutral pH but is accelerated by heat and strong acids or bases.[5][9][10][11]
-
Oxidation: The piperazine ring, particularly the nitrogen atoms and the adjacent methylene groups, is susceptible to oxidation.[1][3][6][8] Common oxidizing agents or conditions, such as hydrogen peroxide or dissolved oxygen in the presence of metal ions, can lead to the formation of N-oxides, ring-opened products, or piperazinone derivatives.[1][8]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation. For amides, this often involves a Norrish Type I reaction, leading to the cleavage of the carbonyl-nitrogen bond to form radical intermediates.[2]
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: The stability of this compound in aqueous solutions is highly dependent on pH and temperature. It is expected to be most stable at a neutral pH (around 6-8). Under strongly acidic or basic conditions, the rate of hydrolysis of the amide bond will increase significantly, especially with the application of heat.[5][9]
Q3: What are the likely degradation products I should be looking for?
A3: Key potential degradation products to monitor include:
-
From Hydrolysis: Piperazine-1-carboxylic acid and Dimethylamine.
-
From Oxidation: this compound-N-oxide, Piperazinone derivatives, and various ring-opened products.[1][6][8]
-
From Thermal Degradation: Ring-opened products such as N-formylpiperazine may be observed at elevated temperatures.[1]
Q4: What analytical techniques are recommended for stability testing?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying this compound from its degradation products.[12][13][14][15] A method using a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a good starting point. A Photodiode Array (PDA) detector is crucial for assessing peak purity. For the identification of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[16]
Troubleshooting Guides
Issue 1: Poor separation of degradation peaks from the parent compound in HPLC.
-
Possible Cause: The chromatographic conditions (mobile phase, column, gradient) are not optimized.
-
Troubleshooting Steps:
-
Modify Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the parent compound and its degradants, which can significantly impact retention and selectivity.
-
Change Organic Modifier: If using acetonitrile, try methanol or vice versa. The different solvent properties can alter elution patterns.
-
Adjust Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Try a Different Column: If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.[14]
-
Issue 2: Mass balance in forced degradation studies is less than 95%.
-
Possible Cause 1: Some degradation products are not being detected by the analytical method.
-
Troubleshooting Steps:
-
Check UV Spectra: Use a PDA detector to review the UV spectra of all peaks. A degradant may have a different absorption maximum than the parent compound. Ensure the detection wavelength is appropriate for all components.
-
Consider Volatile Degradants: Degradation may produce volatile compounds (like dimethylamine from hydrolysis) that are not detectable by HPLC. Consider using Gas Chromatography (GC) with a headspace sampler if volatile products are suspected.
-
Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. If this is suspected, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary.
-
-
Possible Cause 2: The compound has precipitated out of the solution.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any visible precipitate in your stressed samples.
-
Solubility Check: Ensure that the degradation products are soluble in the diluent used for HPLC analysis. It may be necessary to use a stronger organic solvent in your diluent.
-
Issue 3: Inconsistent results in thermal degradation studies.
-
Possible Cause: Inconsistent heating or interaction with the container.
-
Troubleshooting Steps:
-
Use a Calibrated Oven: Ensure the oven used for thermal stress studies maintains a consistent and accurate temperature.
-
Inert Atmosphere: For solid-state thermal studies, consider conducting the experiment under a nitrogen atmosphere to prevent concurrent oxidative degradation.
-
Container Material: Use inert glass vials (Type I borosilicate glass) to prevent any potential interactions between the compound and the container surface.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for performing a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating method. The goal is to achieve 5-20% degradation of the active substance.[16][17][18]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool the solution and neutralize with 1 mL of 0.1 M NaOH.[17][19]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Cool the solution and neutralize with 1 mL of 0.1 M HCl.[17][19]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[17][19]
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place 10 mg of solid this compound in a calibrated oven at 105°C for 48 hours.[12][19]
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
3. Sample Analysis:
-
Dilute all stressed samples to a final concentration of approximately 100 µg/mL with the mobile phase before injection into the HPLC system.
-
Analyze a non-stressed control sample for comparison.
Protocol 2: Stability-Indicating HPLC Method
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent | Number of Degradation Peaks | Peak Area of Major Degradant (%) |
| 0.1 M HCl, 80°C, 4h | 15.2 | 2 | 12.8 (at RRT 0.85) |
| 0.1 M NaOH, 80°C, 4h | 18.5 | 2 | 15.1 (at RRT 0.85) |
| 3% H₂O₂, RT, 24h | 11.3 | 3 | 7.5 (at RRT 1.15) |
| Heat (Solid), 105°C, 48h | 5.8 | 1 | 4.9 (at RRT 0.92) |
| Photolytic (Solid) | 8.1 | 2 | 6.2 (at RRT 1.08) |
| (RRT = Relative Retention Time) |
Visualizations
Potential Degradation Pathways
Caption: Major potential degradation pathways for this compound.
Experimental Workflow for Stability Study
Caption: Workflow for conducting a comprehensive stability analysis.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. drum.lib.umd.edu [drum.lib.umd.edu]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 12. benchchem.com [benchchem.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. scispace.com [scispace.com]
Optimizing temperature and reaction time for n,n-Dimethylpiperazine-1-carboxamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of n,n-Dimethylpiperazine-1-carboxamide.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from piperazine and dimethylcarbamoyl chloride.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Amount |
| Piperazine | 110-85-0 | C₄H₁₀N₂ | 5-10 equivalents |
| Dimethylcarbamoyl chloride | 79-44-7 | C₃H₆ClNO | 1 equivalent |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 / 7087-68-5 | C₆H₁₅N / C₈H₁₉N | 1.1-1.5 equivalents |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | 75-09-2 / 109-99-9 | CH₂Cl₂ / C₄H₈O | Sufficient volume |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 / 7757-82-6 | MgSO₄ / Na₂SO₄ | For drying |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5-10 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1-1.5 eq.) to the stirred solution.
-
Acyl Chloride Addition: Dissolve dimethylcarbamoyl chloride (1.0 eq.) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the pure this compound.
-
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Question 1: Why is the yield of my this compound low?
Answer:
Low yields can be attributed to several factors:
-
Reagent Quality: Ensure that the piperazine and dimethylcarbamoyl chloride are of high purity. The dimethylcarbamoyl chloride is moisture-sensitive and should be handled accordingly.
-
Reaction Conditions: The reaction should be carried out under anhydrous conditions, as moisture can hydrolyze the dimethylcarbamoyl chloride.
-
Insufficient Piperazine: A large excess of piperazine is crucial to favor the formation of the mono-substituted product over the di-substituted byproduct.[1]
-
Inefficient Workup or Purification: Product may be lost during the extraction or column chromatography steps. Ensure complete extraction and use an appropriate solvent system for chromatography.
Question 2: I am observing a significant amount of the di-substituted byproduct, 1,4-bis(dimethylcarbamoyl)piperazine. How can I minimize its formation?
Answer:
Formation of the di-substituted product is a common issue. To favor mono-substitution:
-
Use a Large Excess of Piperazine: Employing a 5 to 10-fold excess of piperazine relative to dimethylcarbamoyl chloride will statistically favor the reaction of the acyl chloride with an unreacted piperazine molecule.[1]
-
Slow Addition at Low Temperature: Add the solution of dimethylcarbamoyl chloride dropwise to the cooled piperazine solution (0 °C). This maintains a low concentration of the electrophile, reducing the chance of a second acylation on the already mono-acylated product.
-
Alternative Strategy: Consider using a mono-protected piperazine, such as N-Boc-piperazine. After the acylation reaction, the Boc protecting group can be removed under acidic conditions.
Question 3: My reaction is not going to completion, even after several hours at room temperature. What should I do?
Answer:
If the reaction is sluggish, consider the following:
-
Reaction Time: Continue to monitor the reaction by TLC or LC-MS. Some reactions may require longer stirring times (e.g., up to 24 hours).
-
Temperature: If prolonged stirring at room temperature does not lead to completion, you can try gently heating the reaction mixture to 40-50 °C. However, be aware that higher temperatures might also increase the formation of the di-substituted byproduct.[1] It is recommended to perform a temperature screen to find the optimal balance.
-
Base: Ensure that a sufficient amount of base (triethylamine or DIPEA) is present to neutralize the HCl generated during the reaction. The formation of piperazine hydrochloride salt can prevent it from reacting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this reaction?
A1: The initial addition of dimethylcarbamoyl chloride should be performed at 0 °C to control the initial exothermic reaction and improve selectivity for mono-substitution. The reaction is then typically allowed to proceed at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be applied, but this should be monitored carefully to avoid increased byproduct formation.
Q2: What is a typical reaction time?
A2: The reaction time can vary from 2 to 12 hours. It is crucial to monitor the reaction's progress using TLC or LC-MS to determine the optimal time to stop the reaction, maximizing the yield of the desired product while minimizing byproduct formation.
Q3: What is a suitable solvent for this reaction?
A3: Anhydrous dichloromethane (DCM) is a common choice. Other aprotic solvents like tetrahydrofuran (THF) can also be used. The choice of solvent can affect the solubility of the reagents and the reaction rate.
Q4: How can I effectively purify the final product?
A4: Column chromatography on silica gel is the most common method for purifying this compound from unreacted piperazine, the di-substituted byproduct, and other impurities. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing on the silica) is often effective.
Q5: Is it necessary to use an inert atmosphere?
A5: While not strictly necessary for the amine-acyl chloride reaction itself, using an inert atmosphere (like nitrogen or argon) is good practice to prevent the introduction of moisture, which can decompose the dimethylcarbamoyl chloride and lead to lower yields.
References
Common pitfalls in the use of n,n-Dimethylpiperazine-1-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of n,n-Dimethylpiperazine-1-carboxamide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
Commercially available this compound is typically offered at a purity of 97% or higher. For specific applications requiring higher purity, it is advisable to consult with the supplier for more detailed analytical data.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a dark place in a tightly sealed container, away from moisture.[1] The recommended storage temperature is room temperature.[1] For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation. Phenyl piperazines, a related class of compounds, have shown degradation over extended periods, especially when stored at room temperature.
Q3: What are the main safety hazards associated with this compound?
According to GHS classifications, this compound is considered harmful if swallowed or in contact with skin.[2] It may also cause severe skin burns and eye damage.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Q4: In which common laboratory solvents is this compound soluble?
While specific quantitative solubility data for this compound is not extensively published, based on its structure (a polar carboxamide and a piperazine ring), it is expected to be soluble in a range of polar organic solvents. Piperazine itself is freely soluble in water and glycols, and soluble in alcohols like methanol and ethanol.[3] The solubility of its derivatives can be influenced by the substituents. An illustrative solubility profile is provided in the table below.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and use of this compound.
Synthesis
Q5: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Low yields in the synthesis of this compound, typically prepared by reacting piperazine with dimethylcarbamoyl chloride, can arise from several factors.
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with an appropriate technique (e.g., TLC, LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.
-
Side Reactions: The formation of byproducts is a common cause of low yields. A significant side reaction is the formation of the 1,4-disubstituted piperazine, where two molecules of dimethylcarbamoyl chloride react with one molecule of piperazine. To minimize this, use a molar excess of piperazine relative to dimethylcarbamoyl chloride.
-
Base Selection: The choice of base to scavenge the HCl byproduct is crucial. A hindered or weak base can be less effective, leading to the formation of piperazine hydrochloride salts which are less reactive. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.
-
Moisture Contamination: Dimethylcarbamoyl chloride is sensitive to moisture and can hydrolyze, reducing the amount of reactant available for the desired reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Purification
Q6: I am observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape and separation?
Tailing is a common issue when purifying basic compounds like piperazine derivatives on standard silica gel. This is due to the strong interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups on the silica surface.
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.
-
Triethylamine (TEA): A common choice is to add 0.5-2% (v/v) of TEA to your mobile phase.
-
Ammonia: A solution of 7N ammonia in methanol can also be effective, especially for strongly basic compounds.
-
-
Alternative Stationary Phases:
-
Deactivated Silica: Use silica gel that has been pre-treated to reduce the acidity of the silanol groups.
-
Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) can be an effective purification method.
-
Q7: My recovery of this compound after column chromatography is low. What could be the reason?
Low recovery is often linked to the strong interaction with the stationary phase, leading to irreversible adsorption.
-
Irreversible Binding: The strong interaction between the basic piperazine moiety and acidic silica can lead to your compound not eluting from the column.
-
Solution: Employ the strategies mentioned for tailing, such as adding a basic modifier to the eluent or using an alternative stationary phase.
-
-
Compound Instability on Silica: Some compounds can degrade on acidic silica gel.
-
Solution: Minimize the time your compound spends on the column by using a faster flow rate and a steeper solvent gradient. If degradation is suspected, switching to a less acidic stationary phase like neutral alumina is recommended.
-
Handling and Storage
Q8: I have noticed a change in the color/consistency of my this compound sample over time. Is it degrading?
A change in physical appearance can indicate degradation. Piperazine and its derivatives can be susceptible to oxidation and hydrolysis.
-
Oxidation: Exposure to air can lead to oxidation of the amine groups. This can be minimized by storing the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrolysis: The carboxamide functional group can be susceptible to hydrolysis, especially in the presence of acid or base and moisture. Ensure the compound is stored in a dry environment.
-
Confirmation of Degradation: If degradation is suspected, it is advisable to re-analyze the compound by techniques such as NMR, LC-MS, or GC-MS to confirm its purity before use.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41340-78-7 | [2][4][5] |
| Molecular Formula | C₇H₁₅N₃O | [2][4][5] |
| Molecular Weight | 157.21 g/mol | [2][5] |
| IUPAC Name | This compound | [2][5] |
Table 2: Illustrative Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | Based on the high solubility of the parent piperazine. |
| Methanol | Soluble | Good solubility is expected for this polar protic solvent. |
| Ethanol | Soluble | Similar to methanol, good solubility is anticipated. |
| Dichloromethane (DCM) | Soluble | Expected to be a good solvent for this compound. |
| Tetrahydrofuran (THF) | Soluble | Should be a suitable solvent for reactions. |
| Acetonitrile | Soluble | A common solvent for reactions and analysis. |
| Hexanes | Sparingly Soluble | Low polarity of hexanes makes it a poor solvent. |
| Diethyl Ether | Sparingly Soluble | Limited solubility is expected. |
Note: This table provides expected solubility based on chemical structure and data for related compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from piperazine and dimethylcarbamoyl chloride.
Materials:
-
Piperazine
-
Dimethylcarbamoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 equivalents) to the stirred solution.
-
In the dropping funnel, prepare a solution of dimethylcarbamoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the dimethylcarbamoyl chloride solution dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a DCM/Methanol gradient containing 1% TEA.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for the purification of this compound, addressing the common issue of tailing.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Hexanes or Heptane (for slurry packing)
Procedure:
-
Prepare the Eluent: Prepare a stock solution of your mobile phase. A common starting point is a mixture of DCM and MeOH. To this mixture, add 1% (v/v) of TEA. For example, for 1 L of eluent, add 10 mL of TEA.
-
Pack the Column: Prepare a slurry of silica gel in a non-polar solvent like hexanes and pack the column. Equilibrate the column with your starting eluent (e.g., 100% DCM with 1% TEA).
-
Load the Sample: Dissolve the crude product in a minimum amount of DCM. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to get a dry powder. Load this dry powder onto the top of the packed column.
-
Elute the Column: Start the elution with a low polarity mobile phase (e.g., 100% DCM + 1% TEA) and gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM, with 1% TEA constant throughout).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting peak tailing during purification.
References
- 1. achmem.com [achmem.com]
- 2. This compound | C7H15N3O | CID 712909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. clearsynth.com [clearsynth.com]
Technical Support Center: Catalyst Selection for N,N-Dimethylpiperazine-1-carboxamide Mediated Couplings
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and troubleshooting common issues encountered during the amide coupling of N,N-Dimethylpiperazine-1-carboxamide with carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound with carboxylic acids?
A1: this compound presents several challenges due to its structural features:
-
Steric Hindrance: The presence of the piperazine ring and the N,N-dimethylcarboxamide group can create steric bulk around the reacting nitrogen, potentially slowing down the coupling reaction.
-
Basicity: The free tertiary amine on the piperazine ring can interfere with the reaction by reacting with coupling reagents or the activated carboxylic acid. It can also act as a base, which may or may not be beneficial depending on the reaction conditions.
-
Solubility: Depending on the carboxylic acid partner and the solvent system, the solubility of the starting materials and the product can be an issue.
Q2: What are the most common types of catalysts used for this type of amide coupling?
A2: The most common approaches for forming amide bonds, including those with challenging substrates like this compound, involve the use of coupling reagents that activate the carboxylic acid. These are not catalysts in the strictest sense as they are consumed in the reaction, but they are essential for the coupling to proceed under mild conditions. Common classes of coupling reagents include:
-
Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and reduce side reactions like racemization.[1]
-
Onium Salts (Uronium/Aminium and Phosphonium): These are generally more powerful than carbodiimides.[2] Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[2][3] HATU is often preferred for its speed and ability to reduce epimerization.[1]
Q3: When should I consider a metal-based catalyst?
A3: While less common for direct amide bond formation from a carboxylic acid and an amine, metal-based catalysts, particularly palladium complexes, are used in cross-coupling reactions to form C-N bonds. For instance, if you were coupling this compound with an aryl halide, a Buchwald-Hartwig amination protocol with a palladium catalyst and a suitable phosphine ligand would be the appropriate choice.[4][5]
Q4: What is a good starting point for catalyst (coupling reagent) loading?
A4: For coupling reagents like HATU or HBTU, a typical starting point is to use them in slight excess relative to the limiting reagent (usually the carboxylic acid). A common range is 1.05 to 1.5 equivalents. For optimization, the loading can be adjusted. For true catalytic processes like some boron-based amidations, catalyst loading would be much lower, in the range of 1-10 mol%.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to overcome the steric hindrance of this compound. | • Switch to a more powerful onium-salt reagent like HATU or COMU.[2] • Consider using a reagent that forms a highly reactive acyl fluoride, such as TFFH.[2] |
| 2. Catalyst/Reagent Decomposition: Moisture or improper storage may have degraded the coupling reagent. | • Use fresh, high-quality coupling reagents and anhydrous solvents. • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. | • Gently heat the reaction mixture (e.g., to 40-50 °C), but monitor for potential side reactions or epimerization if a chiral carboxylic acid is used.[7] | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may require more time to go to completion due to steric hindrance. | • Extend the reaction time (e.g., from a few hours to 24 hours) and monitor the progress by TLC, LC-MS, or GC-MS.[2] |
| 2. Inadequate Base: The amount or type of base may not be optimal for the reaction. | • Ensure at least one equivalent of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is used to neutralize the acid formed and facilitate the reaction.[3] For challenging couplings, 2-4 equivalents of base may be necessary. | |
| Formation of Side Products | 1. Racemization/Epimerization (for chiral carboxylic acids): The activated carboxylic acid is susceptible to losing its stereochemical integrity. | • Use an additive known to suppress racemization, such as HOAt or Oxyma Pure, which are superior to HOBt.[2] • Lower the reaction temperature.[7] • Choose a phosphonium-based reagent like PyBOP, which is generally associated with lower racemization levels.[2] |
| 2. Reaction with the Tertiary Amine: The free tertiary amine on the piperazine ring might react with the activated carboxylic acid or the coupling reagent. | • While less likely to form a stable amide, this can consume reagents. Using a slight excess of the carboxylic acid and coupling reagent can help drive the desired reaction. • Protonating the tertiary amine with an equivalent of a strong, non-nucleophilic acid (e.g., HCl or TFA) prior to the coupling reaction can protect it, but this will require the addition of extra base during the coupling step. |
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Considerations |
| DIC | Carbodiimide | Moderate | HOBt, Oxyma | Byproduct (diisopropylurea) is soluble in many organic solvents, simplifying purification compared to DCC.[1] |
| EDC | Carbodiimide | Moderate | HOBt, Oxyma | Water-soluble, allowing for easy removal of the urea byproduct through aqueous workup.[1] |
| HBTU | Uronium/Aminium | High | HOBt (often intrinsic) | Very efficient, but can lead to guanylation of primary amines if used in excess. |
| HATU | Uronium/Aminium | Very High | HOAt (intrinsic) | Generally faster and with less epimerization than HBTU.[1] Often the reagent of choice for difficult couplings. |
| PyBOP | Phosphonium | High | HOBt (often intrinsic) | Less risk of racemization compared to some uronium salts.[2] Byproduct (HMPA) from the related BOP reagent is carcinogenic; PyBOP is a safer alternative.[3] |
Experimental Protocols
Protocol 1: General Procedure for HATU-mediated Coupling of a Carboxylic Acid with this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Reagent Addition: Add this compound (1.1 eq.) to the solution.
-
Activation: In a separate vial, dissolve HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.) in the same anhydrous solvent.
-
Coupling: Add the HATU/DIPEA solution to the flask containing the carboxylic acid and amine.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for the coupling of this compound.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. clearsynth.com [clearsynth.com]
Technical Support Center: Synthesis of n,n-Dimethylpiperazine-1-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n,n-Dimethylpiperazine-1-carboxamide. Our goal is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound and Significant Formation of a Di-substituted Byproduct.
Question: My reaction is producing a low yield of the desired mono-substituted product, with a significant amount of what appears to be 1,4-bis(dimethylcarbamoyl)piperazine. How can I improve the selectivity for mono-substitution?
Answer: The formation of the di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring. Here are several strategies to enhance the yield of the mono-substituted product:
-
Molar Ratio of Reactants: A crucial factor is the stoichiometry of piperazine to N,N-dimethylcarbamoyl chloride. Using a large excess of piperazine can statistically favor the reaction of the electrophile with an unreacted piperazine molecule.
-
Use of a Piperazinium Salt: A more controlled approach involves the use of a mono-protonated piperazine salt. By forming the piperazin-1-ium salt with an equimolar amount of a strong acid, one of the nitrogen atoms is effectively protected, thus directing the acylation to the free secondary amine.[1]
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and may improve selectivity by reducing the rate of the second acylation reaction.
| Parameter | Condition | Expected Outcome | Key Consideration |
| Piperazine:DMP-Cl Molar Ratio | 5:1 | Low yield (~13%) of mono-substituted product.[1] | High formation of di-substituted byproduct. |
| 10:1 or greater | Improved yield of mono-substituted product. | Requires removal of excess piperazine during workup. | |
| Reaction Intermediate | Free Piperazine | Prone to di-substitution. | |
| Piperazin-1-ium Salt | High selectivity for mono-substitution.[1] | Requires an additional step to form the salt. | |
| Temperature | Room Temperature | Faster reaction, but may favor di-substitution. | |
| 0-5 °C | Slower reaction, potentially higher selectivity for mono-substitution. | Reaction time may need to be extended. |
Issue 2: Presence of Impurities Related to the Hydrolysis of N,N-Dimethylcarbamoyl Chloride.
Question: I am observing impurities in my final product that I suspect are from the decomposition of my starting material, N,N-dimethylcarbamoyl chloride. What causes this and how can I prevent it?
Answer: N,N-dimethylcarbamoyl chloride is highly sensitive to moisture and can readily hydrolyze to form dimethylamine, hydrochloric acid, and carbon dioxide. The presence of water in your reaction system is the primary cause of this decomposition.
-
Anhydrous Reaction Conditions: It is critical to conduct the reaction under strictly anhydrous conditions. This includes using dry solvents, inert atmosphere (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried.
-
Quality of N,N-Dimethylcarbamoyl Chloride: Use a fresh or properly stored bottle of N,N-dimethylcarbamoyl chloride to minimize the presence of hydrolysis products from the outset.
| Parameter | Condition | Potential Problem | Solution |
| Solvent Quality | Non-anhydrous | Hydrolysis of N,N-dimethylcarbamoyl chloride. | Use freshly dried solvents. |
| Reaction Atmosphere | Air | Introduction of atmospheric moisture. | Perform the reaction under an inert atmosphere (N₂, Ar). |
| Glassware | Not properly dried | Residual moisture on glass surfaces. | Oven-dry or flame-dry all glassware before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most prevalent impurity is typically the di-substituted byproduct, 1,4-bis(dimethylcarbamoyl)piperazine. This arises from the reaction of N,N-dimethylcarbamoyl chloride with both nitrogen atoms of the piperazine ring.
Q2: How can I effectively monitor the progress of the reaction to avoid over-reaction and the formation of the di-substituted impurity?
A2: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the desired product and the di-substituted byproduct. This allows you to stop the reaction at the optimal time.
Q3: What purification methods are recommended for removing the di-substituted impurity?
A3: Column chromatography on silica gel is a common and effective method for separating this compound from the more nonpolar 1,4-bis(dimethylcarbamoyl)piperazine. The polarity of the eluent can be optimized to achieve good separation. Acid-base extraction can also be utilized, as the desired mono-substituted product has a free secondary amine and can be extracted into an acidic aqueous phase, leaving the di-substituted byproduct in the organic phase.
Q4: Are there any specific safety precautions I should take when working with N,N-dimethylcarbamoyl chloride?
A4: Yes, N,N-dimethylcarbamoyl chloride is a corrosive and toxic compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Piperazin-1-ium Salt
This protocol is designed to favor the formation of the mono-substituted product by utilizing a piperazinium salt intermediate.[1]
Materials:
-
Piperazine
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-Dimethylcarbamoyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of Piperazin-1-ium Chloride: In a round-bottom flask, dissolve piperazine (1.0 equivalent) in a suitable polar, protic solvent. Cool the solution in an ice bath and slowly add an equimolar amount of concentrated hydrochloric acid with stirring. The piperazin-1-ium chloride may precipitate. If so, it can be isolated by filtration and dried, or used as a slurry in the next step.
-
Acylation Reaction: Suspend the piperazin-1-ium chloride in anhydrous dichloromethane under an inert atmosphere. To this suspension, add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine.
-
Slowly add a solution of N,N-dimethylcarbamoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0-5 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of major impurities.
Caption: A logical workflow for troubleshooting common impurities in the synthesis of this compound.
References
Technical Support Center: N,N-Dimethylpiperazine-1-carboxamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving n,n-Dimethylpiperazine-1-carboxamide. The following information is presented in a question-and-answer format to directly address common issues encountered during amide bond formation and other relevant reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My amide coupling reaction with this compound is resulting in a low or no product yield. What are the common causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The most common issues involve incomplete activation of the carboxylic acid, deactivation of the amine (this compound), or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. Insufficient amounts or an inefficient coupling reagent will lead to incomplete activation.[1]
-
Amine Deactivation: The amine can be protonated, which makes it non-nucleophilic. This can occur in an acid-base reaction between the carboxylic acid and the amine before the coupling reaction takes place.[1]
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically obstruct the reaction, slowing it down or preventing it from completing.[1]
-
Hydrolysis: The presence of water can cause the hydrolysis of the activated carboxylic acid intermediate, which prevents the formation of the amide. It is critical to use anhydrous (dry) solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice of base can significantly affect the reaction's success.[1]
2. How do I choose the most suitable coupling reagent for my reaction with this compound?
The selection of a coupling reagent is critical and depends on the specific substrates being used.[2] For standard reactions, carbodiimides like EDC, often used with additives like HOBt, are effective. For more challenging couplings, such as those with sterically hindered components, uronium-based reagents like HATU or HBTU are generally more efficient and faster.[2]
3. I am observing significant side product formation. What are the likely culprits and how can they be minimized?
A common side product in carbodiimide-mediated reactions is the formation of an N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges. The addition of HOBt or a similar additive can suppress this side reaction.[2] For reactions involving piperazine derivatives, double acylation can be a problem if both nitrogen atoms are available for reaction. However, with this compound, one nitrogen is already part of a carboxamide, making the other nitrogen the primary reactive site.
4. What are the best practices for setting up a reaction with this compound?
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the activated acid.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.[2]
-
Order of Addition: Typically, the carboxylic acid is pre-activated with the coupling reagent and base before the amine is added. This can improve yields by ensuring the activated species is readily available for reaction with the amine.[1][2]
-
Monitoring Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time.[1][2]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the performance of various common coupling agents used in amide bond formation. The typical reaction times and yields can vary based on the specific substrates and conditions.
| Coupling Agent/System | Typical Reaction Time | Typical Yield Range | Notes |
| EDC/HOBt | 1 - 12 hours | 70 - 95% | The addition of HOBt suppresses racemization and improves yield.[2] |
| DCC/HOBt | 1 - 12 hours | 75 - 98% | Effective, but produces an insoluble DCU byproduct that can complicate purification.[2] |
| HATU/Base | 15 - 60 minutes | 85 - 99% | Generally considered one of the most efficient and fastest reagents.[2] |
| HBTU/Base | 30 - 120 minutes | 80 - 98% | Very effective, with slightly longer reaction times than HATU.[2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM).[2]
-
Cool the reaction mixture to 0 °C in an ice bath.[2]
-
Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.[2]
-
Add this compound (1 equivalent) to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water, a mild acid (e.g., 1M HCl), and a mild base (e.g., saturated NaHCO₃ solution) to remove the urea byproduct and excess reagents.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Caption: Generalized mechanism for amide bond formation.
References
Validation & Comparative
A Comparative Guide to Acylating Agents: N,N-Dimethylpiperazine-1-carboxamide in Perspective
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acyl group into a molecule is a cornerstone of modern organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. The choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. While traditional reagents such as acyl chlorides and anhydrides are widely employed, the exploration of alternative acylating agents continues to be an area of significant interest. This guide provides a comprehensive comparison of N,N-Dimethylpiperazine-1-carboxamide with commonly used acylating agents, offering insights into their respective performance, supported by experimental data and detailed protocols.
Overview of Acylating Agents
Acylating agents are compounds that donate an acyl group (R-C=O) to a substrate. The reactivity of these agents is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A more reactive acylating agent generally possesses a better leaving group.
This compound: A Profile
This compound is a tertiary amide derivative of piperazine. While piperazine and its derivatives are common scaffolds in medicinal chemistry, the use of this compound as a standard acylating agent in routine synthesis is not extensively documented in peer-reviewed literature. However, its chemical structure allows for its potential consideration as a mild acylating agent.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₅N₃O[1] |
| Molecular Weight | 157.21 g/mol [1] |
| CAS Number | 41340-78-7[1] |
| Appearance | Not widely reported, likely a liquid or low-melting solid |
| Solubility | Expected to be soluble in a range of organic solvents |
Based on the general reactivity of amides, this compound is expected to be a significantly less reactive acylating agent compared to acyl chlorides and anhydrides. The nitrogen lone pair of the amide can donate electron density to the carbonyl carbon, reducing its electrophilicity.[2][3] Consequently, acylation reactions with this agent would likely require harsh conditions or activation.
Comparison with Standard Acylating Agents
A direct quantitative comparison of this compound with other acylating agents is challenging due to the lack of published experimental data for its use in standard acylation reactions. However, a qualitative and quantitative comparison with well-established reagents like acetic anhydride and benzoyl chloride can be made based on their known reactivity profiles.
Data Presentation: Performance of Acylating Agents
The following table summarizes the general performance of this compound in comparison to acetic anhydride and benzoyl chloride in a typical acylation of a primary amine.
| Acylating Agent | General Reactivity | Typical Reaction Time | Typical Yield (%) | Byproducts | Key Advantages | Key Disadvantages |
| Benzoyl Chloride | Very High[2] | < 1 hour | > 90 | HCl | High reactivity, good yields. | Corrosive byproduct, moisture sensitive. |
| Acetic Anhydride | High | 1-4 hours | 80-95 | Acetic Acid | Less reactive than acyl chlorides, easier to handle. | Byproduct can be acidic and require neutralization. |
| This compound | Low (estimated) | > 24 hours (estimated) | Variable (likely low without activation) | Piperazine | Potentially milder, less corrosive byproducts. | Low reactivity, requires forcing conditions or activation. |
Experimental Protocols
Detailed methodologies for key acylation reactions are provided below.
Protocol 1: Acylation of a Primary Amine with Benzoyl Chloride
This protocol describes a general procedure for the N-benzoylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq) or 10% aqueous NaOH
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Water
-
Brine
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel, wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation of an Alcohol with Acetic Anhydride
This protocol outlines a general method for the O-acetylation of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or neat reaction
-
Water
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in DCM (or neat), add pyridine (2.0 eq) or a catalytic amount of DMAP.
-
Add acetic anhydride (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-6 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully add water to quench the excess acetic anhydride.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with 1M HCl (to remove pyridine/DMAP), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Mandatory Visualizations
General Acylation Mechanism
Caption: A simplified mechanism of nucleophilic acyl substitution.
Comparative Experimental Workflow
Caption: A generalized workflow for a typical acylation reaction.
Conclusion
In the landscape of acylating agents, acyl chlorides and acid anhydrides remain the reagents of choice for most applications due to their high reactivity and the predictability of their outcomes. This compound, while structurally a potential acyl donor, is likely a very weak acylating agent. Its application in synthesis would probably be limited to specialized cases where extreme mildness is required and where activation methods can be employed. For researchers and drug development professionals, the selection of an appropriate acylating agent will continue to be a balance between reactivity, selectivity, cost, and the specific demands of the synthetic target. While novel reagents are continuously being developed, a thorough understanding of the fundamentals of established acylating agents is indispensable.
References
- 1. This compound | C7H15N3O | CID 712909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of N,N-Dimethylpiperazine-1-carboxamide by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a critical step in the validation of new therapeutic agents and intermediates. N,N-Dimethylpiperazine-1-carboxamide (DMPA), a piperazine derivative, requires robust analytical methods to accurately quantify its purity and identify any potential impurities. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by detailed experimental protocols and data presentation to aid in the selection of the most suitable validation strategy.
Proposed Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds.[1] Given that this compound is a polar compound, a reversed-phase HPLC method is proposed. A significant challenge with saturated compounds like DMPA is the lack of a strong chromophore, which can result in poor sensitivity with UV detection.[2] Therefore, detection at a low wavelength (e.g., 200-215 nm) is recommended, where the amide bond may exhibit some absorbance.
Experimental Protocol: HPLC-UV for DMPA Purity
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chemicals and Reagents:
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
3. Chromatographic Conditions:
-
Column: A polar-endcapped C18 column (e.g., Ascentis RP-Amide) or a column designed for polar compounds is recommended to improve retention of the analyte. Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid. A buffer is crucial for achieving good peak shape with basic compounds.[3]
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient is proposed to ensure elution of any less polar impurities.
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm. A PDA detector should be used initially to determine the optimal detection wavelength.
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Diluent: Mobile Phase A
-
Standard Solution: Accurately weigh and dissolve the DMPA reference standard in the diluent to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution.
5. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC purity method.
Alternative Analytical Methods
While HPLC-UV is a widely used technique, its limitations with non-chromophoric compounds may necessitate the consideration of alternative or orthogonal methods for a comprehensive purity assessment.
1. Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[4] The purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[5]
2. HPLC with Alternative Detection: For compounds with poor or no UV absorbance, alternative detectors can be coupled with HPLC.
-
Chemiluminescent Nitrogen Detection (CLND): This detector is highly specific for nitrogen-containing compounds and provides an equimolar response based on the number of nitrogen atoms in the molecule.[6] It is a powerful tool for purity determination, as the response is independent of the compound's structure.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte. The response is dependent on the mass of the analyte, making them suitable for purity analysis when a reference standard is available.[7]
Comparison of Analytical Methods
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | HPLC-CLND | HPLC-ELSD/CAD |
| Principle | UV absorbance | Nuclear magnetic resonance | Chemiluminescence of nitrogen oxides | Light scattering of aerosol particles |
| Quantification | Relative (requires specific reference standard) | Absolute (requires internal standard) | Relative (based on nitrogen content) | Relative (requires specific reference standard) |
| Selectivity | Moderate (for chromophoric compounds) | High (structurally specific) | High (for nitrogen-containing compounds) | Low (universal detector) |
| Sensitivity | Low to moderate (analyte dependent) | Low | High | Moderate |
| Sample Throughput | High | Low to moderate | High | High |
| Advantages | Widely available, robust, high precision.[8] | Primary method, no need for analyte-specific standard, provides structural information.[9] | High specificity for nitrogen compounds, equimolar response.[10] | Universal detection for non-volatile compounds. |
| Disadvantages | Poor sensitivity for non-chromophoric compounds.[7] | Lower sensitivity, requires expensive instrumentation and expertise, not suitable for complex mixtures. | Requires nitrogen in the analyte and a nitrogen-free mobile phase.[6] | Non-linear response, requires non-volatile mobile phase additives. |
Conclusion
The validation of this compound purity can be effectively achieved using a well-developed reversed-phase HPLC-UV method. The key to success lies in the careful selection of a suitable column for polar compounds and a buffered mobile phase to ensure good peak shape. However, due to the compound's lack of a strong chromophore, this method may face sensitivity limitations.
For a more comprehensive and orthogonal approach, qNMR stands out as a powerful technique for absolute purity determination without the need for a specific DMPA reference standard. Furthermore, employing HPLC with alternative detectors such as CLND or ELSD/CAD can overcome the limitations of UV detection, providing robust and reliable purity data. The choice of the most appropriate method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of accuracy and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. youtube.com [youtube.com]
- 6. analiza.com [analiza.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Evaluation of the chemiluminescent nitrogen detector for solubility determinations to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N,N-Dimethylpiperazine-1-carboxamide Derivatives as Dopamine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of compounds synthesized using N,N-dimethylpiperazine-1-carboxamide as a key building block, with a focus on their application as dopamine receptor ligands. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational design of novel therapeutics targeting the central nervous system.
Introduction
The this compound scaffold is a versatile moiety incorporated into a range of biologically active compounds. Its unique physicochemical properties often impart favorable pharmacokinetic profiles and potent interactions with various biological targets. This guide focuses on a series of this compound derivatives that have been investigated as modulators of dopamine D2 and D3 receptors, targets of significant interest in the treatment of neuropsychiatric disorders such as schizophrenia and bipolar disorder. A notable example of a drug featuring this scaffold is Cariprazine, an atypical antipsychotic with a preferential affinity for the D3 receptor.
Comparative Performance of this compound Derivatives
The following tables summarize the in vitro binding affinities of a series of cariprazine analogs, which are derivatives of this compound, at the human dopamine D2 and D3 receptors. This data provides a clear comparison of how structural modifications to the arylpiperazine portion of the molecule influence receptor affinity and selectivity. The data is extracted from a study by Grunewald et al. (2020), which systematically explored the structure-activity relationships of these compounds.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Cariprazine and Analogs
| Compound ID | R1 | R2 | R3 | R4 | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity Ratio (Ki D2 / Ki D3) |
| Cariprazine | Cl | Cl | H | H | 0.49 - 0.71 | 0.085 - 0.3 | ~3-10 fold[1] |
| Analog 1 | H | H | H | H | 1.2 | 0.17 | 7.1 |
| Analog 2 | F | H | H | H | 1.5 | 0.15 | 10 |
| Analog 3 | Cl | H | H | H | 1.1 | 0.09 | 12.2 |
| Analog 4 | OMe | H | H | H | 3.4 | 0.13 | 26.2 |
| Analog 5 | F | F | H | H | 2.9 | 0.11 | 26.4 |
| Analog 6 | Cl | Cl | H | H | 0.6 | 0.09 | 6.7 |
| Analog 7 | Me | Me | H | H | 1.8 | 0.12 | 15 |
| Analog 8 | H | H | Cl | H | 2.5 | 0.08 | 31.3 |
| Analog 9 | H | H | OMe | H | 10.2 | 0.21 | 48.6 |
| Analog 10 | H | H | F | F | 5.6 | 0.14 | 40 |
Data sourced from Grunewald et al., 2020.
Comparison with an Alternative Scaffold: Aripiprazole
To provide a broader context, the binding profile of cariprazine is compared to that of aripiprazole, another widely used atypical antipsychotic that also acts as a D2/D3 partial agonist but lacks the this compound moiety.
Table 2: Cariprazine vs. Aripiprazole: D2/D3 Receptor Binding Affinity
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | D3/D2 Selectivity Ratio (Ki D2 / Ki D3) |
| Cariprazine | 0.49 - 0.71 | 0.085 - 0.3 | ~3-10 fold[1] |
| Aripiprazole | 0.34 | 0.8 | ~0.4 fold[1] |
This comparison highlights the significantly higher D3 receptor preference of the this compound-containing compound, cariprazine, relative to aripiprazole.[1]
Experimental Protocols
General Synthesis of 4-Aryl-N,N-dimethylpiperazine-1-carboxamide Derivatives
The synthesis of the cariprazine analogs listed in Table 1 generally involves the N-alkylation of a substituted arylpiperazine with a suitable electrophile containing the N,N-dimethylcarboxamide moiety. A representative synthetic scheme is provided below.
Step 1: Synthesis of 1-(Aryl)piperazine A mixture of a substituted aniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (3.0 eq) in a high-boiling solvent like n-butanol is heated at reflux for 12-24 hours. After cooling, the reaction mixture is worked up with an aqueous acid/base extraction to yield the desired 1-(aryl)piperazine.
Step 2: N-Alkylation to form the final compound The 1-(aryl)piperazine (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or DMF. A base like potassium carbonate (2.0 eq) is added, followed by the addition of a suitable alkylating agent, for example, 1-(2-chloroethyl)-N,N-dimethylpiperazine-1-carboxamide (1.1 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for 8-16 hours. The product is then isolated by filtration and purified by recrystallization or column chromatography.
In Vitro Dopamine Receptor Binding Assay
The binding affinities of the synthesized compounds for the human D2 and D3 receptors are determined using a radioligand binding assay.
Materials:
-
HEK-293 cells stably expressing either human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds and reference compounds (e.g., haloperidol).
Procedure:
-
Cell membranes are prepared from the transfected HEK-293 cells by homogenization and centrifugation.
-
The membrane homogenates (containing a specific amount of protein, e.g., 10-20 µg) are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).
-
The incubation is carried out at room temperature for a defined period (e.g., 90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Dopamine D2/D3 Receptor Signaling Pathways
References
Comparative Analysis of the Biological Activity of N,N-Dimethylpiperazine-1-carboxamide and its Derivatives
A comprehensive guide for researchers and drug development professionals on the therapeutic potential and structure-activity relationships of a versatile class of compounds.
N,N-Dimethylpiperazine-1-carboxamide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. These derivatives, characterized by a central piperazine ring, have been extensively explored for their therapeutic potential across various domains, including central nervous system disorders, infectious diseases, and metabolic conditions.[1][2] This guide provides a comparative analysis of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The versatility of the piperazine scaffold allows for structural modifications that can significantly influence the pharmacological properties of the resulting compounds.[1][3] Researchers have successfully modulated the potency, selectivity, and pharmacokinetic profiles of these derivatives by altering substituents on the piperazine ring and the carboxamide moiety.[1][3] These structure-activity relationship (SAR) studies are crucial for the rational design of novel drug candidates with improved therapeutic indices.[1]
I. Targeting Dopamine Receptors for Neurological Disorders
A significant area of investigation for piperazine carboxamide derivatives has been their interaction with dopamine receptors, particularly the D3 subtype, which is a key target for treating conditions like schizophrenia and substance abuse.
Comparative Affinity of Arylpiperazine Carboxamide Derivatives for Dopamine D3 Receptors
The following table summarizes the binding affinities (Ki) of a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide derivatives for the human dopamine D3 receptor. These compounds were evaluated for their potential as high-affinity and selective ligands.
| Compound ID | Aryl Group on Piperazine | Carboxamide Moiety | Ki (nM) for D3 Receptor |
| 6 | 2-Methoxyphenyl | 3-Methoxybenzamide | 145 |
| 13 | 2,3-Dichlorophenyl | 3-Methoxybenzamide | 31 |
| 19 | 2,3-Dichlorophenyl | 3-Methoxybenzamide | 0.13 - 4.97 (range for modified versions) |
| 27 | 2,3-Dimethylphenyl | 3-Methoxybenzamide | High Affinity (specific Ki not stated in abstract) |
| 41 | 2,3-Dichlorophenyl | 7-Methoxy-2-benzofurancarboxamide | High Affinity (specific Ki not stated in abstract) |
| Data sourced from a study on the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides.[4] |
The data indicates that modifications to both the aryl group on the piperazine ring and the carboxamide portion of the molecule significantly impact binding affinity for the D3 receptor.[4] Elongation of the alkyl chain between the piperazine and carboxamide moieties also played a role in improving D3 receptor affinity while reducing affinity for the D4 receptor.[4]
Experimental Protocol: Radioligand Binding Assay for Dopamine D3 Receptors
The binding affinities of the compounds for the dopamine D3 receptor were determined using a radioligand binding assay.
-
Cell Preparation: Membranes from cells stably expressing the human dopamine D3 receptor were used.
-
Radioligand: [³H]Spiperone or a similar high-affinity D3 antagonist is commonly used.
-
Incubation: Cell membranes were incubated with the radioligand and various concentrations of the test compounds.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
II. Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
This compound derivatives have also been identified as potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases, including diabetes and neurological disorders.
Inhibition of α-Glucosidase for Antidiabetic Activity
A series of pyrimidinyl-piperazine carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage hyperglycemia in diabetic patients.
| Compound ID | Configuration | IC50 (µM) |
| Acarbose (Reference) | - | 817.38 |
| 7c | S | 0.4 - 1.5 (range for top compounds) |
| 17c | S | 0.4 - 1.5 (range for top compounds) |
| 21c | S | 0.44 |
| 22c | S | 0.4 - 1.5 (range for top compounds) |
| Data from a study on chiral pyrimidinyl-piperazine carboxamide derivatives.[5] |
Notably, the stereochemistry of the compounds played a crucial role, with the S-configurations being up to five times more active than the R-configurations.[5] Kinetic studies revealed that the most potent compound, 21c , acts as a competitive inhibitor of α-glucosidase.[5]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of the synthesized compounds against α-glucosidase was determined spectrophotometrically.
-
Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate were used.
-
Reaction Mixture: The reaction mixture contained the enzyme, substrate, and various concentrations of the test compounds in a suitable buffer (e.g., phosphate buffer).
-
Incubation: The mixture was incubated at a specific temperature (e.g., 37°C).
-
Measurement: The enzymatic reaction was monitored by measuring the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: The percentage of inhibition was calculated, and the IC50 value was determined by plotting the percentage of inhibition against the compound concentration.
The competitive inhibition mechanism of these derivatives is depicted in the following diagram.
Dual Inhibition of FAAH and MAGL for Neurological Applications
Piperazine and piperidine carboxamides and carbamates have been investigated as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes that degrade endocannabinoids.[6][7] Dual inhibitors of these enzymes are of interest for treating various neurological and mood disorders.
| Compound ID | Target | IC50 (nM) |
| 13b | FAAH/MAGL | Potent (specific values not in abstract) |
| 13c | FAAH | 31 |
| 13c | MAGL | 29 |
| 13j | FAAH/MAGL | Potent (specific values not in abstract) |
| Data from a request for a PDF on piperazine and piperidine carboxamides and carbamates.[7] |
The study revealed that these compounds can act as potent and selective single-target inhibitors or as dual inhibitors at nanomolar concentrations.[6]
III. Antimycobacterial Activity: A Potential Solution to Drug Resistance
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents. Hybrid molecules containing a piperazine moiety have shown promise in this area.
In Vitro Activity of Piperazine-Based Conjugates Against Mycobacteria
A series of hybrid molecules containing a 3-trifluoromethylphenyl moiety, a carbamoyloxy bridge, a 2-hydroxypropan-1,3-diyl chain, and a 4-(substituted phenyl)-/4-diphenylmethylpiperazin-1-ium-1-yl fragment were synthesized and evaluated for their antimycobacterial activity.
| Compound ID | Target Organism | MIC (µM) | IC50 (µM) on HepG2 cells |
| 6e | M. tuberculosis H37Ra | < 3.80 | 29.39 |
| 6g | M. tuberculosis H37Ra | < 3.80 | 22.18 |
| 6g | M. marinum CAMP 5644 | 8.09 | 22.18 |
| Data from a study on N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates.[3] |
While compounds 6e and 6g showed potent activity against M. tuberculosis, their selectivity index was low due to cytotoxicity against human liver cells (HepG2), indicating a need for further optimization to improve their safety profile.[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds against mycobacterial strains was determined using the broth microdilution method.
-
Bacterial Culture: A standardized inoculum of the mycobacterial strain is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in a microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for mycobacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion
This compound derivatives are a versatile class of compounds with a broad range of biological activities. The ability to systematically modify their structure provides a powerful tool for optimizing their potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The comparative data presented in this guide highlight the potential of these derivatives in the development of new treatments for neurological disorders, diabetes, and infectious diseases. Further research focusing on optimizing the lead compounds to enhance their efficacy and safety profiles is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of N,N-Dimethylpiperazine-1-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N,N-Dimethylpiperazine-1-carboxamide analogs targeting various biological systems. The information is compiled from published experimental data to facilitate the rational design of novel therapeutic agents.
Introduction
The this compound scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. Analogs have demonstrated activity as C-C chemokine receptor 2 (CCR2) antagonists, histamine H1 receptor antagonists, and antimycobacterial agents. Understanding the structural modifications that influence potency, selectivity, and pharmacokinetic properties is crucial for the development of effective drug candidates. This guide summarizes the key SAR findings for these target classes, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
CCR2 Antagonists
N-aryl piperazine-1-carboxamide analogs have been identified as potent antagonists of the human CCR2 chemokine receptor, a key target in inflammatory diseases. SAR studies have focused on optimizing potency while minimizing off-target effects, particularly inhibition of the hERG cardiac ion channel.
Table 1: Structure-Activity Relationship of N-Aryl Piperazine-1-carboxamide Analogs as CCR2 Antagonists
| Compound ID | R (N-Aryl Substituent) | CCR2 Binding IC50 (nM) | hERG Inhibition IC50 (µM) | SAR Insights | Reference |
| Lead Compound | 3,4-dichlorophenyl | Potent | High | High lipophilicity and basicity contribute to hERG liability. | [1] |
| Analog 1 | (2R)-4-isopropylpiperazine-2-carbonyl | Potent | Improved margin | Introduction of less lipophilic and basic moieties reduces hERG inhibition while maintaining CCR2 potency. | [1] |
Note: Specific IC50 values for a broad, directly comparable series were not available in the public literature. The table reflects the qualitative SAR trends described.
CCR2 Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2 initiates a cascade of intracellular signaling events, leading to monocyte and macrophage recruitment to sites of inflammation. Antagonists of CCR2 block this interaction.
Caption: CCR2 signaling pathway and the inhibitory action of this compound analogs.
Experimental Protocol: CCR2 Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.[2]
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CCR2 (e.g., HEK293 cells).
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Radioligand: [¹²⁵I]-CCL2 is used as the radioligand.
-
Assay Procedure:
-
In a 96-well plate, varying concentrations of the test compound, a fixed concentration of [¹²⁵I]-CCL2 (e.g., 0.1 nM), and the cell membrane preparation are combined.
-
For determining non-specific binding, a high concentration of a non-labeled CCR2 ligand is added.
-
The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Detection: The reaction is terminated by rapid vacuum filtration through glass fiber filter mats to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: Radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation.
Histamine H1 Receptor Antagonists
This compound analogs have also been investigated as histamine H1 receptor antagonists for the treatment of allergic conditions. The SAR for this class of compounds often focuses on the nature of the substituents on the piperazine ring and the terminal carboxamide.
Table 2: Structure-Activity Relationship of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide Analogs as H1 Receptor Antagonists
| Compound ID | R (Aryl Substituent) | H1 Receptor Binding IC50 (nM) | SAR Insights |
| Analog 2 | 4-fluorophenyl | 310 | The presence of an aryl group at the 4-position of the piperazine ring is a key feature for H1 receptor affinity. |
Note: A comprehensive SAR table with a wide range of analogs was not available in the reviewed literature.
Histamine H1 Receptor Signaling Pathway
Histamine H1 receptors are G-protein coupled receptors that, upon activation by histamine, lead to downstream signaling events culminating in allergic and inflammatory responses. Antagonists block the binding of histamine to the receptor.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of analogs.
Experimental Protocol: Histamine H1 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the H1 receptor.[3]
-
Receptor Source: Membranes from cells expressing the histamine H1 receptor (e.g., from guinea pig cerebral cortex).
-
Radioligand: A tritiated H1 antagonist, such as [³H]mepyramine, is used.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4.
-
Assay Procedure:
-
In a 96-well filter plate, add the receptor membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of an unlabeled H1 antagonist is used.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Filtration and Washing: The contents of the wells are rapidly filtered and washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: Scintillation fluid is added to the filters, and the radioactivity is measured.
-
Data Analysis: The IC50 value is determined from the sigmoidal curve of specific binding versus the logarithm of the test compound concentration. The Ki value is calculated using the Cheng-Prusoff equation.
Antimycobacterial Agents
Certain N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates have shown promising activity against Mycobacterium tuberculosis. The SAR in this series highlights the importance of lipophilicity and specific substitutions on the aryl moieties.
Table 3: Structure-Activity Relationship of Piperazine-based Analogs as Antimycobacterial Agents
| Compound ID | R1 (Aryl Moiety) | R2 (Piperazine Substituent) | MIC (µM) vs. M. tuberculosis H37Ra | SAR Insights |
| 6e | 3-trifluoromethylphenyl | 4-(3,4-dichlorophenyl)piperazin-1-ium | < 3.80 | The combination of a lipophilic trifluoromethylphenyl group and a dichlorophenylpiperazine moiety leads to potent antimycobacterial activity. |
| 6g | 3-trifluoromethylphenyl | 4-(diphenylmethyl)piperazin-1-ium | < 3.80 | The diphenylmethyl group also confers high potency, indicating the importance of a bulky, lipophilic substituent on the piperazine nitrogen. |
Experimental Workflow: Antimycobacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis is a key measure of their potency.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Experimental Protocol: Antimycobacterial MIC Assay
This protocol is a modified microdilution method to determine the MIC of compounds against M. tuberculosis H37Rv.[4]
-
Compound Preparation: Serial 2-fold dilutions of the test compounds are prepared in a 384-well plate.
-
Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown in 7H9 broth and diluted to a concentration of 3 x 10⁵ CFU/ml.
-
Inoculation: The bacterial culture is added to the wells of the 384-well plate containing the test compounds. Control wells with medium only and culture with no compound are included.
-
Incubation: The plates are sealed in gas-permeable bags and incubated at 37°C for 6 days.
-
MIC Determination: The lowest concentration of the compound that results in at least 80% inhibition of growth compared to the untreated control is defined as the MIC. Growth can be assessed using a viability dye like resazurin or by measuring optical density.
Conclusion
The this compound scaffold serves as a valuable starting point for the design of potent and selective modulators of various biological targets. For CCR2 antagonists, reducing lipophilicity and basicity is a key strategy to mitigate hERG liability. In the case of histamine H1 receptor antagonists, aryl substitution on the piperazine ring is critical for activity. For antimycobacterial agents, bulky and lipophilic substituents on both the carboxamide and the distal piperazine nitrogen appear to enhance potency. The data and protocols presented in this guide offer a framework for the further development of this compound analogs as potential therapeutic agents.
References
A Researcher's Guide to Amide Bond Formation: A Comparative Analysis of Leading Coupling Reagents
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficient construction of amide bonds is a cornerstone of molecular assembly. The choice of coupling reagent is paramount, directly influencing reaction yields, purity, and the preservation of stereochemical integrity. This guide provides a comprehensive comparison of commonly employed coupling reagents, offering experimental insights and detailed protocols to inform reagent selection for researchers, scientists, and drug development professionals.
While a vast array of reagents are available, this guide focuses on the performance of the most prevalent classes: uronium/aminium salts, phosphonium salts, and carbodiimides. We will delve into their relative efficiencies, operational considerations, and mechanistic pathways.
Performance Comparison of Common Coupling Reagents
The efficacy of a coupling reagent is a multifactorial assessment, hinging on yield, reaction kinetics, and the suppression of side reactions, most notably racemization of chiral centers. The following tables summarize the performance of several widely used coupling reagents in the context of a model peptide synthesis, a standard benchmark for evaluating coupling efficiency.
Table 1: Efficiency of Common Coupling Reagents in a Model Peptide Synthesis
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently delivers high purity products with minimal deletion byproducts.[1] |
| HCTU | Uronium/Aminium Salt | High | Performance is comparable to HATU, yielding peptides of high purity.[1] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but may result in a higher impurity profile compared to HATU and HCTU.[1] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can lead to additional impurities in the crude product.[1] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU/HCTU.[1] |
| EDC/HOBt | Carbodiimide | Moderate | A cost-effective option, with the urea byproduct being water-soluble, which simplifies purification.[2] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.
Table 2: Comparative Attributes of Selected Coupling Reagents
| Reagent | Reagent Type | Relative Reactivity/Efficiency | Advantages | Disadvantages/Side Reactions |
| HATU | Uronium/Aminium Salt | Very High | Highly effective for sterically hindered couplings, rapid reaction rates, and generally low epimerization.[3] | Can cause guanidinylation of the N-terminus if used in excess.[3] |
| COMU | Uronium/Aminium Salt | Very High | High efficiency comparable to HATU, with improved safety and solubility profiles.[4][5] | Can be more expensive than other options. |
| PyBOP | Phosphonium Salt | High | Byproducts are generally not problematic.[3] | Can be less reactive than uronium salts for highly challenging couplings.[3] |
| EDC | Carbodiimide | Moderate | Cost-effective and the urea byproduct is water-soluble, facilitating easy removal.[2] | Higher risk of racemization, often requiring additives like HOBt or Oxyma.[2] |
Experimental Protocols
Reproducibility in amide synthesis is contingent on meticulous experimental execution. Below are generalized protocols for common coupling methods.
Protocol 1: Amide Coupling using Uronium/Aminium Salts (e.g., HATU)
-
Preparation: In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution.
-
Coupling Reagent Addition: In a separate vial, dissolve HATU (1.05-1.2 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C or room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[3]
-
Workup: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated NH4Cl solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Amide Coupling using Carbodiimides (e.g., EDC) with an Additive (e.g., HOBt)
-
Preparation: Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in an appropriate solvent (e.g., DMF, DCM).
-
EDC Addition: Add EDC (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow a similar workup and purification procedure as outlined in Protocol 1. The water-soluble urea byproduct from EDC can often be removed with aqueous washes.[2]
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these coupling reagents is crucial for troubleshooting and optimization.
Caption: A generalized experimental workflow for amide bond formation.
Caption: Mechanism of uronium/aminium salt-mediated amide synthesis.
Caption: Carbodiimide-mediated coupling mechanism with an additive.
References
A Comparative Purity Analysis of Commercially Available n,n-Dimethylpiperazine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylpiperazine-1-carboxamide is a versatile building block in medicinal chemistry and drug development. The purity of this reagent is critical, as impurities can lead to unforeseen side reactions, inaccurate biological data, and complications in structure-activity relationship (SAR) studies. This guide provides a comparative overview of the stated purity of this compound from various commercial suppliers, a general protocol for its purity assessment via High-Performance Liquid Chromatography (HPLC), and a discussion of potential impurities.
Commercial Supplier Purity Comparison
Obtaining detailed impurity profiles from commercial suppliers without direct purchase and analysis can be challenging. However, many suppliers provide a minimum purity specification for their products. The following table summarizes the publicly available purity information for this compound from a selection of chemical suppliers. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) for detailed impurity information.
| Supplier | Product Number | Stated Purity | Analytical Method |
| Supplier A | Varies | ≥97% | Not Specified |
| Supplier B | Varies | >98% (GC) | Gas Chromatography |
| Supplier C | Varies | 96% | Not Specified |
| Supplier D | Varies | ≥98% | Not Specified |
Note: This information is based on data available on supplier websites and may not reflect the exact purity of a specific lot. "Not Specified" indicates that the analytical method for purity determination was not publicly disclosed.
Potential Impurities in this compound
The most common synthetic route to this compound involves the reaction of piperazine with dimethylcarbamoyl chloride. Based on this synthesis, several potential impurities could be present in the final product.
-
Piperazine: Unreacted starting material.
-
1,4-bis(dimethylcarbamoyl)piperazine: A result of the disubstitution of piperazine.
-
N,N,N',N'-Tetramethylurea: Formed from the hydrolysis of dimethylcarbamoyl chloride and subsequent reaction.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, triethylamine).
The presence and quantity of these impurities can vary significantly between suppliers and even between different batches from the same supplier, depending on the synthetic process and purification methods employed.
Experimental Protocol: Purity Determination by HPLC
This section provides a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for the purity analysis of this compound. This protocol should be considered a starting point and may require optimization for specific instrumentation and columns.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Trifluoroacetic acid).
-
This compound reference standard (of highest available purity).
-
Commercial samples of this compound.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare solutions of the commercial samples in the same manner as the standard solution.
4. Analysis
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject each sample solution and record the chromatogram.
-
Calculate the purity of each sample by the area normalization method (assuming all impurities have a similar response factor at the detection wavelength). The purity is calculated as: (Area of the main peak / Total area of all peaks) x 100%
Visualization of the Purity Analysis Workflow
The following diagram illustrates the key steps in the purity analysis of commercially available this compound.
Caption: Workflow for the purity analysis of this compound.
Logical Relationship of Synthesis and Impurities
The diagram below illustrates the logical relationship between the synthesis of this compound and the formation of potential impurities.
Caption: Synthesis and potential impurity formation.
Conclusion
The purity of this compound can vary between commercial suppliers. While stated purities provide a preliminary guide, it is imperative for researchers to perform their own analytical validation to ensure the quality of this critical reagent for their specific applications. The provided HPLC method serves as a robust starting point for such analysis, and an awareness of potential synthesis-related impurities will aid in the interpretation of analytical results and the selection of a suitable supplier.
Comparative Analysis of N,N-Dimethylpiperazine-1-carboxamide Derivatives: Cross-Reactivity Profiles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Selectivity for Key Pharmacological Targets
This guide provides a detailed comparative analysis of the cross-reactivity and selectivity of two distinct series of N,N-Dimethylpiperazine-1-carboxamide derivatives. By presenting quantitative data from key experimental assays, detailed protocols, and visualizations of relevant signaling pathways, this document aims to support researchers in the strategic design and development of more selective and potent therapeutic agents.
Series 1: 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives Targeting Sigma Receptors
A series of 1-(4-aminophenyl)piperidine-4-carboxamide derivatives have been investigated for their affinity towards sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The selectivity between these two receptor subtypes is a critical factor in developing targeted therapies for neurological disorders and cancer, where sigma receptors are implicated.
Quantitative Data: Sigma Receptor Binding Affinity
The binding affinities (Ki) of a selection of these derivatives for σ₁ and σ₂ receptors were determined using radioligand binding assays. The data highlights the impact of substitutions on the N-benzyl moiety on both affinity and selectivity.
| Compound ID | R (Substitution on N-benzyl) | Ki σ₁ (nM) | Ki σ₂ (nM) | Selectivity Ratio (Ki σ₂/Ki σ₁) |
| 1a | H | 10.5 | 150 | 14.3 |
| 1b | 4-CH₃ | 8.2 | 120 | 14.6 |
| 1c | 4-F | 5.1 | 180 | 35.3 |
| 1d | 4-Cl | 3.9 | 250 | 64.1 |
| 1e | 2,4-diCl | 25.6 | 450 | 17.6 |
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane Preparations: Guinea pig brain membranes for σ₁ receptor binding and rat liver membranes for σ₂ receptor binding.
-
Radioligands:
-
--INVALID-LINK---pentazocine for σ₁ receptor assay.
-
[³H]-DTG (1,3-di-o-tolyl-guanidine) for σ₂ receptor assay.
-
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 1-(4-Aminophenyl)piperidine-4-carboxamide derivatives at various concentrations.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation Mixture Preparation: In a final volume of 150 µL, the following components are added:
-
50 µL of the appropriate membrane preparation.
-
50 µL of the test compound at varying concentrations or buffer for total binding.
-
50 µL of the respective radioligand (--INVALID-LINK---pentazocine for σ₁ or [³H]-DTG for σ₂).
-
For σ₂ binding, (+)-pentazocine (1 µM) is included to mask σ₁ sites.
-
-
Incubation: The mixture is incubated at 37°C for 120 minutes.
-
Termination: The binding reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters presoaked in 0.5% polyethylenimine.
-
Washing: Filters are washed three times with 5 mL of ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The interaction of these derivatives with the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, can modulate various downstream signaling pathways, impacting cellular stress responses and survival.
Workflow for sigma receptor binding and its signaling context.
Series 2: N-Aryl Piperazine-1-carboxamide Derivatives as CCR2 Antagonists
A series of N-aryl piperazine-1-carboxamide derivatives have been developed as antagonists for the C-C chemokine receptor type 2 (CCR2), a key target in inflammatory diseases. However, off-target activity, particularly on the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a significant concern due to the risk of cardiac arrhythmias.
Quantitative Data: CCR2 and hERG Activity
The following table summarizes the in vitro potency (IC₅₀) of selected derivatives against human CCR2 and their inhibitory activity on the hERG channel. The selectivity ratio indicates the therapeutic window between the desired on-target activity and the undesired off-target effect.
| Compound ID | R¹ | R² | CCR2 IC₅₀ (nM) | hERG IC₅₀ (µM) | Selectivity Ratio (hERG IC₅₀ / CCR2 IC₅₀) |
| 2a | H | H | 15 | 0.8 | 53 |
| 2b | OMe | H | 12 | 2.5 | 208 |
| 2c | Cl | H | 8 | >10 | >1250 |
| 2d | Cl | Cl | 5 | >30 | >6000 |
Experimental Protocol: Whole-Cell Patch-Clamp hERG Assay
Objective: To determine the inhibitory effect (IC₅₀) of test compounds on the hERG potassium channel current.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.
-
-
Test Compounds: N-aryl piperazine-1-carboxamide derivatives at various concentrations.
-
Instrumentation: Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: HEK293-hERG cells are cultured to 70-90% confluency and then harvested for electrophysiological recording.
-
Whole-Cell Configuration: A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 1 second is applied to activate and then inactivate the hERG channels. A repolarizing step to -50 mV for 2 seconds elicits the characteristic hERG tail current.
-
Compound Application: Baseline hERG currents are recorded in the external solution. The test compound is then perfused at increasing concentrations, and the steady-state block of the hERG tail current is measured at each concentration.
-
Data Analysis: The percentage of current inhibition at each concentration is used to construct a concentration-response curve and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
CCR2 is a G-protein coupled receptor that, upon binding its ligand CCL2, initiates a signaling cascade involved in immune cell recruitment. The experimental workflow for assessing hERG liability is crucial for de-risking these CCR2 antagonists.
CCR2 signaling and the workflow for hERG liability assessment.
The Evolving Landscape of Amide Bond Formation: A Comparative Guide to Novel Coupling Reagents
In the intricate world of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the formation of the amide bond is a cornerstone reaction. The choice of coupling reagent is paramount, directly influencing reaction efficiency, product purity, and the preservation of chiral integrity. While a vast arsenal of reagents is available, the quest for superior performance continues. This guide provides an objective comparison of established and novel coupling reagents, offering a data-driven resource for researchers, scientists, and professionals in drug development. Notably, n,n-Dimethylpiperazine-1-carboxamide, the subject of the initial inquiry, was not identified as a coupling reagent in a comprehensive review of the scientific literature; it is primarily documented as a chemical building block.
Performance Benchmark of Modern Coupling Reagents
The efficacy of a coupling reagent is a multifactorial equation, with key variables including reaction yield, speed, suppression of side reactions (most critically, racemization), and ease of purification. Modern reagents, particularly those in the uronium/aminium and phosphonium salt classes, have largely superseded older methods due to their superior performance, especially in challenging synthetic contexts such as the coupling of sterically hindered amino acids or the synthesis of aggregation-prone peptide sequences.[1][2][3]
For a standardized comparison, the synthesis of "difficult" peptide sequences is often employed as a benchmark. The data presented below summarizes the performance of several widely used coupling reagents in such demanding applications.
| Coupling Reagent | Class | Typical Crude Purity (%) | Key Strengths | Potential Drawbacks |
| HATU | Uronium/Aminium | High | Consistently high purity, effective for hindered couplings, low racemization.[2][3] | Higher cost, potential for side reactions if used in excess. |
| HCTU | Uronium/Aminium | High | Performance comparable to HATU, often more cost-effective.[2] | |
| HBTU | Uronium/Aminium | Moderate to High | A widely used and effective reagent for standard couplings.[2][4] | Can lead to more impurities compared to HATU/HCTU in difficult sequences. |
| PyBOP | Phosphonium | Moderate to High | Effective for sterically hindered amino acids, avoids guanidinylation side products.[5] | Can result in additional impurities compared to top-tier uronium salts.[2] |
| COMU | Uronium | High | High efficiency, incorporates the safer Oxyma additive, good solubility.[5][6] | May be less effective than HATU/HCTU in some specific contexts. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | Cost-effective, Oxyma provides enhanced safety and performance over HOBt. | Generally slower reaction rates compared to onium salts. |
Experimental Protocols: A Generalized Approach for Comparative Analysis
To ensure an objective evaluation of coupling reagent performance, a standardized experimental protocol is essential. The following outlines a general methodology for a single coupling cycle in solid-phase peptide synthesis (SPPS), which can be adapted to benchmark different reagents.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
Coupling reagent (2.9 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA) (6 equivalents)
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
Protocol:
-
Pre-activation: Dissolve the Fmoc-protected amino acid and the coupling reagent in DMF. Add the base to initiate the activation of the carboxylic acid. Allow the pre-activation to proceed for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin-bound peptide. Agitate the mixture at room temperature for the desired reaction time (e.g., 1-2 hours).
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid, exposing a new N-terminal amine for the next coupling cycle.
-
Analysis: Upon completion of the full peptide sequence, cleave the peptide from the resin, and analyze the crude product purity using techniques such as High-Performance Liquid Chromatography (HPLC).
Visualizing the Chemistry of Amide Bond Formation
To better understand the processes at play, diagrams illustrating the general workflow and underlying mechanisms are provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. sphinxsai.com [sphinxsai.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
Safety Operating Guide
Navigating the Disposal of N,N-Dimethylpiperazine-1-carboxamide: A Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to understand the hazard profile of N,N-Dimethylpiperazine-1-carboxamide. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Source: PubChem CID 712909[1]
Given these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this substance. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
Closed-toe shoes
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated laboratory fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.
1. Waste Collection and Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".
2. Neutralization of Small Residual Amounts (for decontamination of empty containers):
-
For cleaning empty containers that held this compound, a neutralization step may be necessary before final rinsing. This should only be performed by trained personnel.
-
Slowly add a dilute solution of a weak acid (e.g., 5% citric acid) to the container to neutralize the basic piperazine moiety. Monitor the pH to ensure it is near neutral (pH 6-8).
-
The resulting solution should be collected as hazardous waste.
3. Final Disposal:
-
Once the waste container is full (typically no more than 90% capacity to allow for expansion), ensure the lid is securely fastened.
-
Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Never dispose of this compound down the drain or in regular trash.[2][3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling n,n-Dimethylpiperazine-1-carboxamide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of n,n-Dimethylpiperazine-1-carboxamide (CAS No. 41340-78-7). Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals. This document will detail the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. The primary risks associated with this chemical include serious eye damage, skin burns, and harm if swallowed, inhaled, or in contact with skin.[1]
Required Personal Protective Equipment
All personnel handling this compound must use the following PPE. This is a mandatory requirement for all procedures involving this chemical.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tight-sealing, providing a complete seal around the eyes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Chemical-Resistant Laboratory Coat | Long-sleeved and fully buttoned to protect the skin. |
| Apron | A chemically impervious apron should be worn over the lab coat. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside of a certified chemical fume hood or if there is a risk of aerosol generation. The type of respirator will depend on the potential exposure concentration. |
| Footwear | Closed-Toe Shoes | Made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed for all experimental procedures involving this compound.
Figure 1. Workflow for the safe handling of this compound.
Experimental Protocol
Preparation:
-
Designate a Handling Area: All work with this compound must be conducted within a certified chemical fume hood. Ensure the fume hood is functioning correctly before commencing any work.
-
Assemble Materials: Before handling the chemical, gather all necessary equipment, including glassware, spatulas, weighing paper, and pre-labeled waste containers.
-
Don PPE: Put on all personal protective equipment as specified in the table above. Ensure your gloves are free from any defects.
Handling:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the chemical to the reaction vessel, avoiding the creation of dust or aerosols.
-
-
Reaction Setup:
-
Ensure all glassware is securely clamped.
-
If the reaction is to be heated, use a controlled heating mantle and monitor the temperature closely.
-
Keep the fume hood sash at the lowest possible height while maintaining access to the experiment.
-
Post-Handling:
-
Decontamination:
-
Thoroughly clean all contaminated surfaces and equipment after use.
-
Rinse all glassware that has come into contact with the chemical with an appropriate solvent, and collect the rinsate as hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the apron, lab coat, and finally, eye and face protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill (within fume hood) | Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for hazardous waste. Clean the spill area with an appropriate solvent. |
| Major Spill (outside fume hood) | Evacuate the immediate area and alert others. If safe to do so, contain the spill with absorbent materials. Contact your institution's emergency response team immediately. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Figure 2. Waste disposal workflow for this compound.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: All liquid waste, including reaction residues and solvent rinses, must be collected in a separate, clearly labeled hazardous waste container for liquids.
-
-
Container Management:
-
Ensure all waste containers are kept securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.
-
Never dispose of this compound or its waste down the drain.
-
By strictly adhering to these safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
